SRI 37892
Description
Propriétés
IUPAC Name |
4-(benzimidazol-1-yl)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O2S/c32-24-12-8-17-13-18(7-11-20(17)28-24)22-14-34-26(29-22)30-25(33)16-5-9-19(10-6-16)31-15-27-21-3-1-2-4-23(21)31/h1-7,9-11,13-15H,8,12H2,(H,28,32)(H,29,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSMYUKZPWJQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)N5C=NC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SRI 37892 in Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of various cancers. SRI 37892 has been identified as a potent small molecule inhibitor of the Wnt/β-catenin signaling cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, biological effects, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using diagrams.
Introduction to Wnt Signaling and this compound
The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a pivotal role in embryonic development and adult tissue homeostasis. The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is initiated by the binding of a Wnt ligand to a Frizzled (Fzd) family receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This interaction leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes. Dysregulation of this pathway is a common driver of tumorigenesis.
This compound is a novel small molecule inhibitor that has been shown to effectively block Wnt/β-catenin signaling.[1][2] It was identified through structure-based virtual screening and has demonstrated potent activity against cancer cell proliferation.[2][3] This guide will delve into the specific mechanism by which this compound exerts its inhibitory effects.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the Frizzled 7 (Fzd7) receptor, a key component of the Wnt signaling pathway.[1][2][4] Its primary mechanism of action involves targeting the transmembrane domain (TMD) of Fzd7, thereby blocking the transduction of the Wnt signal.[3][4] This interaction prevents the conformational changes in Fzd7 that are necessary for the recruitment of downstream signaling components and the subsequent stabilization of β-catenin. The binding of this compound to the Fzd7-TMD has been predicted through molecular docking studies, which suggest that its kinked conformation allows it to interact with key residues within the TMD's hydrophobic cores.[3] Specifically, the dihydroquinolinone end of this compound is thought to interact with residues such as Leu242 and Met243.[3]
The inhibition of Fzd7 by this compound leads to a cascade of downstream effects, including the suppression of LRP6 phosphorylation and a reduction in the levels of cytosolic free β-catenin.[3] Consequently, the transcription of Wnt target genes, such as axin2 and survivin, is inhibited.[3]
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.
| Assay | Cell Line | Stimulus | IC50 (µM) | Reference |
| Wnt/β-catenin Signaling Assay | HEK293 | Wnt3A | 0.66 | [1] |
| Wnt/β-catenin Signaling Assay | LRP6-expressing HEK293 | - | 0.78 | [1] |
| Table 1: Inhibitory activity of this compound on Wnt/β-catenin signaling. |
| Assay | Cell Line | IC50 (µM) | Reference |
| Cell Proliferation | HS578T (Triple-Negative Breast Cancer) | 2.2 | [2] |
| Cell Proliferation | BT549 (Triple-Negative Breast Cancer) | 1.9 | [2] |
| Table 2: Anti-proliferative activity of this compound in breast cancer cell lines. |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Wnt/β-catenin Reporter Assay
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.
-
Cell Line: HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter gene.
-
Protocol:
-
Seed HEK293-TCF/LEF reporter cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with recombinant Wnt3A (e.g., 100 ng/mL) for 24 hours to activate the Wnt pathway.
-
Lyse the cells using a suitable reporter lysis buffer.
-
Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the log concentration of this compound.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Lines: HS578T and BT549 breast cancer cells.
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 96 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Colony Formation Assay
This assay assesses the ability of single cells to undergo sustained proliferation and form colonies.
-
Cell Lines: HS578T and BT549 breast cancer cells.
-
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treat the cells with different concentrations of this compound.
-
Incubate the plates for 10-14 days, changing the medium with fresh compound every 3-4 days.
-
After the incubation period, wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a suitable fixative (e.g., methanol or 4% paraformaldehyde).
-
Stain the colonies with a staining solution (e.g., 0.5% crystal violet).
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the colony formation inhibition rate.
-
Logical Relationships and Downstream Consequences
The inhibition of Fzd7 by this compound initiates a series of events that ultimately lead to the suppression of cancer cell growth. The logical flow of these events is depicted below.
Conclusion
This compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway that acts by targeting the transmembrane domain of the Fzd7 receptor. Its ability to suppress Wnt signaling and inhibit the proliferation of cancer cells, particularly triple-negative breast cancer cells, makes it a promising candidate for further preclinical and clinical investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting the Wnt pathway with small molecule inhibitors like this compound.
References
- 1. Discovery of novel frizzled-7 inhibitors by targeting the receptor's transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ch.promega.com [ch.promega.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
The Role of SRI 37892 in Blocking the β-catenin Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. SRI 37892 has emerged as a novel small molecule inhibitor of this pathway, demonstrating significant potential in preclinical studies. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.
Introduction to the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a highly conserved signal transduction cascade. In the "off" state, a destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.
Upon binding of a Wnt ligand to a Frizzled (Fzd) family receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6), the destruction complex is inhibited. This "on" state allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to drive the expression of target genes, many of which are involved in cell proliferation and survival.
This compound: A Novel Inhibitor Targeting the Frizzled-7 Receptor
This compound is a small molecule compound identified through structure-based virtual screening. It acts as an inhibitor of the Frizzled protein 7 (Fzd7), a member of the Fzd family of receptors that is frequently overexpressed in various cancers.[1][2][3] Notably, this compound targets the transmembrane domain (TMD) of Fzd7, a novel approach for modulating Wnt/Fzd signaling.[1] By binding to the Fzd7-TMD, this compound effectively blocks the Wnt/Fzd7 signaling cascade.[1]
Mechanism of Action
The inhibitory action of this compound is centered on its ability to disrupt the interaction between Wnt ligands and the Fzd7 receptor. By occupying the transmembrane domain, this compound is hypothesized to induce a conformational change in the receptor that prevents the recruitment of downstream signaling components, thereby inhibiting the stabilization of β-catenin.
Quantitative Data on the Efficacy of this compound
The inhibitory effects of this compound on the Wnt/β-catenin pathway and cancer cell proliferation have been quantified in various assays.
Inhibition of Wnt/β-catenin Signaling
The potency of this compound in blocking Wnt/β-catenin signaling was determined using a luciferase reporter assay in HEK293 cells.
| Cell Line | Inducer | IC50 (μM) |
| HEK293 | Wnt3A | 0.66 |
| HEK293 | LRP6 | 0.78 |
| Table 1: IC50 values of this compound in a Wnt/β-catenin signaling reporter assay. |
Inhibition of Cancer Cell Proliferation
This compound has demonstrated significant anti-proliferative activity in triple-negative breast cancer (TNBC) cell lines.
| Cell Line | IC50 (μM) |
| HS578T | ~2 |
| BT549 | ~2 |
| Table 2: IC50 values of this compound for cancer cell proliferation. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Luciferase Reporter Assay for Wnt/β-catenin Signaling
This assay quantitatively measures the activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293 cells
-
SuperTOPFlash (STF) reporter plasmid
-
Wnt3A or LRP6 expression plasmid
-
This compound
-
Lipofectamine 2000
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect cells with the STF reporter plasmid and either the Wnt3A or LRP6 expression plasmid using Lipofectamine 2000.
-
After 24 hours, treat the cells with varying concentrations of this compound.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Cell Viability Assay
This assay determines the effect of this compound on cancer cell proliferation.
Materials:
-
HS578T or BT549 breast cancer cells
-
This compound
-
CellTiter-Glo Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed HS578T or BT549 cells in a 96-well plate.
-
Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for 96 hours.
-
Add the CellTiter-Glo reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control and plot against the concentration of this compound to determine the IC50 value.
Conclusion
This compound represents a promising new class of Wnt/β-catenin pathway inhibitors with a novel mechanism of action targeting the transmembrane domain of Fzd7. Its potent in vitro activity against Wnt signaling and cancer cell proliferation warrants further investigation and development as a potential therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery.
References
- 1. Discovery of novel frizzled-7 inhibitors by targeting the receptor's transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain | Semantic Scholar [semanticscholar.org]
Investigating the Binding Site of SRI-37892 on Frizzled-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-37892 has emerged as a significant small molecule inhibitor of the Frizzled-7 (Fzd7) receptor, a key component of the Wnt signaling pathway implicated in various cancers. This technical guide provides an in-depth analysis of the binding site of SRI-37892 on Fzd7, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key molecular interactions and workflows. The primary focus is the characterization of the binding interaction within the transmembrane domain (TMD) of Fzd7, offering valuable insights for researchers in oncology and drug development.
Introduction to Fzd7 and SRI-37892
The Frizzled-7 (Fzd7) receptor is a seven-transmembrane protein that plays a crucial role in the activation of the Wnt signaling pathway.[1] Dysregulation of Wnt/Fzd7 signaling is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[1] SRI-37892 is a novel small molecule inhibitor that has demonstrated potent activity against Wnt/β-catenin signaling and the proliferation of cancer cells by targeting Fzd7.[1][2] This guide delves into the specifics of this interaction, with a focus on the binding site and the methodologies used to elucidate it.
The Binding Site of SRI-37892 on the Fzd7 Transmembrane Domain
Computational studies have identified the binding site of SRI-37892 within the transmembrane domain (TMD) of the Fzd7 receptor.[1] This interaction is crucial for its inhibitory activity.
Molecular Docking and Key Interacting Residues
Induced-fit docking studies have provided a molecular model of the SRI-37892-Fzd7 interaction. These studies suggest that SRI-37892 binds within a putative binding pocket in the TMD. The phenylbenzimidazole fragment of SRI-37892 appears to be a key pharmacophore for this interaction.[1]
A molecular docking model indicates that SRI-37892 forms multiple pi-pi stacking interactions with the aromatic sidechains of the following residues within the Fzd7 TMD:
These interactions are critical for the stable binding of SRI-37892 and its subsequent inhibition of Fzd7 signaling.
dot
Caption: Key residues in the Fzd7 TMD interacting with SRI-37892.
Quantitative Analysis of SRI-37892 Activity
The inhibitory effects of SRI-37892 on Fzd7 signaling and cancer cell proliferation have been quantified through various in vitro assays.
Inhibition of Wnt/β-catenin Signaling
SRI-37892 demonstrates potent inhibition of the Wnt/β-catenin signaling pathway in HEK293 cells. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Stimulation | IC50 (µM) | Reference |
| Wnt3A-expressing HEK293 | Wnt3A | 0.66 | [1][3] |
| LRP6-expressing HEK293 | LRP6 | 0.78 | [1][3] |
Inhibition of Cancer Cell Proliferation
SRI-37892 effectively inhibits the proliferation of various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells where Fzd7 is often upregulated.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HS578T | Triple-Negative Breast Cancer | ~2.2 | [3] |
| BT549 | Triple-Negative Breast Cancer | ~1.9 | [3] |
Note: Direct binding affinity data (Kd or Ki values) for the interaction between SRI-37892 and Fzd7 are not currently available in the public domain.
Experimental Protocols
The following sections detail the methodologies employed to characterize the binding and functional effects of SRI-37892 on Fzd7.
Homology Modeling of the Fzd7 Transmembrane Domain
The three-dimensional structure of the Fzd7 TMD was predicted using homology modeling, a computational technique that builds a model of a target protein based on the known structure of a homologous protein.
Protocol:
-
Template Selection: The crystal structure of the human Smoothened (SMO) receptor, which shares significant sequence identity (28%) and homology (47%) with the Fzd7 TMD, was used as the template.[1][4]
-
Sequence Alignment: A multi-sequence alignment of the GPCR class-F family, including Fzd7 and SMO, was performed to guide the modeling process.[4]
-
Model Building: A homology model of the Fzd7-TMD was constructed based on the SMO crystal structure.[1][4] The SMO antagonist LY2940680, co-crystallized with the SMO receptor, was retained in the initial Fzd7-TMD model to define the putative ligand-binding pocket.[4]
-
Model Refinement and Validation: The generated model was refined and validated using standard computational tools to ensure its stereochemical quality and structural integrity.
dot
Caption: Workflow for homology modeling of the Fzd7 TMD.
Induced-Fit Docking of SRI-37892
To predict the binding mode of SRI-37892 to the Fzd7-TMD, a more sophisticated induced-fit docking (IFD) protocol was employed, which allows for flexibility in both the ligand and the receptor binding site residues.
Protocol (Utilizing Schrödinger Suite):
-
Receptor and Ligand Preparation: The homology model of the Fzd7-TMD and the 3D structure of SRI-37892 were prepared using standard protein and ligand preparation workflows.
-
Initial Docking: An initial docking of SRI-37892 into the putative binding site of the Fzd7-TMD model was performed.
-
Side-Chain Refinement: The side chains of the binding site residues were refined to accommodate the docked ligand pose.
-
Complex Minimization: The ligand-receptor complex was minimized to optimize the interaction geometry.
-
Scoring and Analysis: The final docked poses were scored based on their predicted binding affinity, and the interactions were analyzed to identify key residues. The docking score for SRI-37892 was reported to be -12.0 kcal/mol, indicating a strong predicted binding affinity.[1]
Wnt/β-catenin Reporter Assay
This cell-based assay is used to quantify the activity of the canonical Wnt signaling pathway.
Principle:
The assay utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites.[5][6] Activation of the Wnt/β-catenin pathway leads to the nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to drive the expression of the luciferase reporter gene. The resulting luminescence is proportional to the pathway's activity.
General Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with a TCF/LEF-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Stimulation and Inhibition: The cells are stimulated with a Wnt ligand (e.g., Wnt3a) or a downstream activator (e.g., by overexpressing LRP6) to induce pathway activation.[1] Various concentrations of SRI-37892 are then added to assess its inhibitory effect.
-
Lysis and Luminescence Measurement: After incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The IC50 value for SRI-37892 is then calculated from the dose-response curve.
dot
Caption: Simplified Wnt/β-catenin signaling pathway and the point of inhibition by SRI-37892.
Cell Viability Assay (CellTiter-Glo®)
This assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HS578T, BT549) are seeded in a 96-well plate and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of SRI-37892 for a specified period (e.g., 96 hours).[1]
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a luminometer. The signal is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the concentration of SRI-37892.
Conclusion
The collective evidence strongly indicates that SRI-37892 inhibits Wnt/Fzd7 signaling by binding to a distinct pocket within the transmembrane domain of the Fzd7 receptor. The identification of key interacting residues through molecular modeling provides a structural basis for its inhibitory mechanism. The quantitative data from cell-based assays confirm its potency in blocking the Wnt/β-catenin pathway and inhibiting cancer cell proliferation. This technical guide provides a comprehensive overview of the current understanding of the SRI-37892-Fzd7 interaction, offering valuable protocols and data for researchers aiming to further investigate this promising therapeutic target. Future studies focusing on obtaining direct binding affinity data and experimental validation of the binding site through mutagenesis will further solidify our understanding of this important interaction.
References
- 1. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SRI 37892 |CAS:1030769-75-5 Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
SRI 37892: A Potent Inhibitor of Wnt/β-catenin Signaling and Cancer Cell Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SRI 37892 is a small molecule inhibitor of Frizzled-7 (Fzd7), a key receptor in the Wnt/β-catenin signaling pathway.[1] Aberrant activation of this pathway is a critical driver in the initiation and progression of numerous cancers.[2][3] this compound demonstrates potent and selective inhibition of Wnt/β-catenin signaling, leading to a significant reduction in the proliferation of specific cancer cell lines. This technical guide provides a comprehensive overview of the available data on this compound's effects on cancer cell proliferation, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation
The anti-proliferative activity of this compound has been quantified in triple-negative breast cancer (TNBC) cell lines. The available data, including IC50 values for both Wnt/β-catenin signaling inhibition and cell proliferation, are summarized in the tables below.
| Cell Line | Cancer Type | Assay | This compound IC50 (µM) |
| HEK293 (with Wnt3A) | - | Wnt/β-catenin Signaling (Luciferase Reporter) | 0.66 |
| HS578T | Triple-Negative Breast Cancer | Cell Proliferation (CellTiter-Glo) | 2.2 |
| BT549 | Triple-Negative Breast Cancer | Cell Proliferation (CellTiter-Glo) | 1.9 |
Table 1: In vitro efficacy of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a Wnt/β-catenin signaling assay and in cell proliferation assays for two triple-negative breast cancer cell lines.[1][4]
Experimental Protocols
Cell Proliferation (MTT Assay)
This protocol describes a common method for assessing the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.1%) to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Wnt/β-catenin Signaling (Luciferase Reporter Assay)
This protocol outlines a method to quantify the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway using a TCF/LEF luciferase reporter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with a constitutive reporter (e.g., Renilla luciferase) for normalization
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
This compound (stock solution in DMSO)
-
Lipofectamine 2000 or other transfection reagent
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells into a 96-well plate. On the following day, when cells are at 70-80% confluency, co-transfect them with the TCF/LEF luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Wnt Pathway Activation: After a pre-incubation period with the compound (e.g., 1-2 hours), stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a protein to activate the Wnt/β-catenin pathway.
-
Incubation: Incubate the cells for an additional 16-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity (from the TCF/LEF reporter) to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of Wnt/β-catenin signaling for each concentration of this compound relative to the Wnt3a-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Mandatory Visualization
Signaling Pathway
Caption: The Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: A generalized workflow for the screening and identification of small molecule inhibitors.
References
Early-Stage Research Applications of SRI 37892: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI 37892 is a small molecule that has been investigated for its role as an inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway implicated in embryonic development and various cancers.[1][2] Initial studies identified this compound as a putative antagonist of the Frizzled-7 (Fzd7) receptor, a key component in Wnt signal transduction.[3][4][5] However, subsequent research has raised critical questions about its mechanism of action, suggesting potential confounding effects as a luciferase inhibitor. This guide provides a comprehensive overview of the early-stage research on this compound, presenting its reported biological activities, the experimental protocols used for its characterization, and a critical discussion of the challenges in interpreting the available data.
Introduction to this compound
This compound emerged from in silico screening efforts to identify small molecules that could modulate the Wnt/β-catenin pathway by targeting the Frizzled-7 (Fzd7) receptor, a seven-transmembrane protein that is often overexpressed in various cancers.[1][2] The rationale for targeting Fzd7 lies in its crucial role in activating the canonical Wnt signaling cascade, which, when dysregulated, can lead to uncontrolled cell proliferation and tumor progression.[1]
Mechanism of Action: An Evolving Understanding
As a Wnt/β-catenin Pathway Inhibitor
Initial research positioned this compound as a potent inhibitor of the Wnt/β-catenin signaling pathway.[1] It was reported to block the signaling cascade induced by Wnt3A and the co-receptor LRP6.[1] The proposed mechanism involved the binding of this compound to the transmembrane domain of the Fzd7 receptor, thereby preventing the downstream signaling events that lead to the stabilization and nuclear translocation of β-catenin.
The Luciferase Inhibition Controversy
A significant challenge to the initial hypothesis of this compound's mechanism of action arose from a study that identified it as a potential inhibitor of firefly luciferase.[2] Many of the assays used to screen for Wnt/β-catenin pathway inhibitors, such as the TOPFlash reporter assay, rely on luciferase activity as a readout.[2] Therefore, the observed inhibition of the reporter signal by this compound may not be due to a specific effect on the Wnt pathway but rather a direct inhibition of the luciferase enzyme itself.[2] This finding underscores the critical importance of employing orthogonal, luciferase-independent assays to validate the activity of compounds identified in such screens.[2]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound from early-stage research.
| Assay | Cell Line | Parameter | Value | Reference |
| Wnt/β-catenin signaling (Wnt3A induced) | HEK293 | IC50 | 0.66 µM | [1] |
| Wnt/β-catenin signaling (LRP6 induced) | HEK293 | IC50 | 0.78 µM | [1] |
| Cancer Cell Proliferation | Various TNBC cell lines | IC50 | Corresponding to Wnt pathway inhibition | [1] |
| Cancer Cell Proliferation | - | IC50 | 2 µM | [5] |
Key Experimental Protocols
Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This assay is commonly used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
-
Cell Line: HEK293 cells are frequently used due to their robust response to Wnt stimulation.[1][2]
-
Transfection: Cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of a TCF/LEF responsive promoter (TOPFlash) and another plasmid expressing Renilla luciferase for normalization of transfection efficiency.[2]
-
Stimulation: The Wnt pathway is activated by treating the cells with Wnt3A conditioned media or by overexpressing a component of the pathway, such as LRP6.[1][2]
-
Compound Treatment: Cells are incubated with varying concentrations of this compound.
-
Lysis and Luminescence Measurement: After a defined incubation period, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Wnt pathway activation. The inhibitory effect of this compound is determined by comparing the signal in treated cells to that of vehicle-treated controls.
Luciferase Inhibition Assay
This control experiment is crucial to rule out direct inhibition of the reporter enzyme.
-
Reagents: Purified firefly luciferase enzyme, its substrate (luciferin), and ATP.
-
Procedure: The enzymatic reaction is initiated by mixing the luciferase enzyme, luciferin, and ATP in a buffer solution.
-
Compound Addition: this compound is added to the reaction at various concentrations.
-
Luminescence Measurement: The light output from the enzymatic reaction is measured immediately using a luminometer.
-
Data Analysis: A decrease in luminescence in the presence of this compound, independent of any biological pathway, indicates direct inhibition of the luciferase enzyme.
Cell Proliferation/Viability Assay
These assays assess the effect of the compound on cancer cell growth.
-
Cell Lines: A panel of cancer cell lines, particularly those with known Wnt pathway dysregulation (e.g., triple-negative breast cancer lines), are used.[1]
-
Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: Cells are incubated for a period of 48-72 hours.
-
Viability Measurement: Cell viability is assessed using various methods, such as MTS, MTT, or CellTiter-Glo assays, which measure metabolic activity or ATP content as an indicator of cell number.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Signaling Pathways and Experimental Workflows
Proposed Wnt/β-catenin Signaling Inhibition by this compound
Caption: Proposed mechanism of this compound inhibiting the Wnt/β-catenin pathway.
Experimental Workflow for Wnt/β-catenin Reporter Assay
References
Unveiling SRI 37892: A Potent Inhibitor of the Frizzled-7 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Birmingham, AL - SRI 37892 has emerged as a significant small molecule inhibitor of the Frizzled-7 (Fzd7) receptor, a key component of the Wnt/β-catenin signaling pathway implicated in the progression of various cancers. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and data, to support ongoing research and drug development efforts in oncology and related fields.
Chemical Structure and Properties
This compound, with the IUPAC name 4-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)benzamide, is a synthetic organic compound with a molecular formula of C26H19N5O2S and a molecular weight of 465.53 g/mol . Its structure features a central benzamide core linking a benzimidazole moiety and a thiazole substituted with a tetrahydroquinolinone group.
| Property | Value |
| IUPAC Name | 4-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)benzamide |
| Molecular Formula | C26H19N5O2S |
| Molecular Weight | 465.53 g/mol |
| CAS Number | 1030769-75-5 |
Mechanism of Action: Targeting the Fzd7 Transmembrane Domain
This compound was identified through a structure-based virtual screening approach that targeted the transmembrane domain (TMD) of the Fzd7 receptor.[1][2][3] This strategy was predicated on the hypothesis that the TMD of Fzd7, a G-protein-coupled receptor (GPCR), could be a viable target for small molecule inhibitors to allosterically modulate receptor function and block downstream signaling.
The binding of Wnt ligands to the Fzd7 receptor and its co-receptor LRP5/6 initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation, survival, and differentiation. This compound disrupts this pathway by binding to the Fzd7-TMD, thereby inhibiting Wnt-induced signaling.[1][2]
Quantitative Biological Activity
This compound has demonstrated potent inhibitory activity in various in vitro assays. The compound effectively blocks Wnt/β-catenin signaling and exhibits anti-proliferative effects in cancer cell lines.
| Assay | Cell Line | IC50 (μM) | Reference |
| Wnt/β-catenin Signaling (Wnt3A-induced) | HEK293 | 0.66 | [1][2] |
| Wnt/β-catenin Signaling (LRP6-induced) | HEK293 | 0.78 | [1][2] |
| Cell Proliferation | HS578T (Triple-Negative Breast Cancer) | 2.2 | [1][2] |
| Cell Proliferation | BT549 (Triple-Negative Breast Cancer) | 1.9 | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound, as described in the primary literature.[1]
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in the primary research article. The compound was identified through virtual screening of a chemical library and subsequently evaluated.
Luciferase Wnt Reporter Assay
This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of a β-catenin-responsive promoter (Super8XTOPFlash).
Protocol Details:
-
Cell Culture: HEK293 cells are cultured in appropriate media and plated in 24-well plates.
-
Transfection: After overnight culture, cells are transiently transfected with the Super8XTOPFlash luciferase construct, a β-galactosidase-expressing vector (for normalization), and either a Wnt3A or LRP6 expression plasmid to stimulate the pathway.
-
Compound Treatment: 24 hours post-transfection, the cells are treated with this compound at various concentrations.
-
Lysis and Measurement: After a 24-hour incubation with the compound, the cells are lysed. Luciferase and β-galactosidase activities are then measured using appropriate substrates and a luminometer/spectrophotometer.
-
Data Analysis: Luciferase activity is normalized to the β-galactosidase activity to control for transfection efficiency and cell number. The normalized data is then used to determine the IC50 value of this compound.
Cancer Cell Proliferation Assay
The anti-proliferative effects of this compound on triple-negative breast cancer (TNBC) cell lines, HS578T and BT549, were assessed to determine its potential as a therapeutic agent.
Protocol Details:
While the specific type of proliferation assay (e.g., MTT, SRB) is not detailed in the primary publication, a general workflow can be outlined.
Downstream Effects in TNBC Cells:
Further experiments in HS578T and BT549 cells demonstrated that treatment with this compound led to:
-
Suppression of LRP6 phosphorylation.
-
Down-regulation of cytosolic β-catenin levels.
-
Inhibition of the expression of Wnt target genes, Axin2 and Survivin.[1][2]
These findings confirm that the anti-proliferative effects of this compound in these cancer cells are mediated through the inhibition of the Wnt/β-catenin signaling pathway.[1][2]
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel cancer therapeutics targeting the Wnt/β-catenin pathway. Its unique mechanism of action, targeting the transmembrane domain of Fzd7, offers a new avenue for modulating this critical signaling cascade. The data presented in this guide underscore the potency and selectivity of this compound. Further preclinical studies, including pharmacokinetic and in vivo efficacy evaluations, are warranted to fully assess its therapeutic potential. The detailed protocols provided herein should facilitate further investigation of this compound and the development of related Fzd7 inhibitors.
References
SRI 37892: A Technical Guide to its Impact on Downstream Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration. Its aberrant activation is a hallmark of numerous cancers, making it a key target for therapeutic intervention. The canonical Wnt pathway culminates in the nuclear translocation of β-catenin, which, in complex with TCF/LEF transcription factors, drives the expression of a host of oncogenic target genes. SRI 37892 has emerged as a potent small-molecule inhibitor of this pathway, offering a promising avenue for targeted cancer therapy. This technical guide provides an in-depth analysis of this compound's mechanism of action and its quantifiable impact on the downstream targets of Wnt/β-catenin signaling.
Mechanism of Action
This compound functions as an inhibitor of Frizzled-7 (FZD7), a key transmembrane receptor in the Wnt signaling cascade. By targeting the transmembrane domain of FZD7, this compound effectively blocks the transduction of the Wnt signal. This leads to the stabilization of the β-catenin destruction complex, preventing the accumulation and nuclear translocation of β-catenin. Consequently, the transcription of Wnt target genes is suppressed.[1]
Quantitative Impact on Wnt Signaling and Downstream Targets
The inhibitory effects of this compound on the Wnt/β-catenin pathway have been quantified in various cancer cell lines. The available data is summarized in the tables below.
| Parameter | Cell Line | IC50 Value | Reference |
| Wnt/β-catenin Signaling | Wnt3A-expressing HEK293 cells | 0.66 µM | [2] |
| Wnt/β-catenin Signaling | LRP6-expressing HEK293 cells | 0.78 µM | [2] |
| Cancer Cell Proliferation | Breast Cancer HS578T and BT549 cells | ~2 µM | [1][2] |
| Downstream Target | Cell Lines | Treatment Concentration | Observed Effect | Reference |
| LRP6 phosphorylation | HS578T and BT549 | 1 or 2 µM | Suppression | [1] |
| Cytosolic free β-catenin | HS578T and BT549 | 1 or 2 µM | Down-regulation | [1] |
| Axin2 expression | HS578T and BT549 | 1 or 2 µM | Inhibition | [1] |
| Survivin expression | HS578T and BT549 | 1 or 2 µM | Inhibition | [1] |
Expected Impact on Key Downstream Proliferation and Survival Genes
While direct quantitative data for the effect of this compound on all Wnt target genes is not yet available, its demonstrated mechanism of action strongly suggests a significant inhibitory effect on other critical downstream targets known to drive cancer progression.
-
c-MYC: A potent oncogene that regulates cell growth and proliferation. Its expression is a well-established downstream effect of Wnt/β-catenin signaling. Inhibition of the Wnt pathway by small molecules has been shown to downregulate c-MYC expression.[3]
-
Cyclin D1 (CCND1): A key regulator of the cell cycle, promoting the G1-S phase transition. Like c-MYC, Cyclin D1 is a direct target of β-catenin/TCF-mediated transcription, and its expression is typically reduced upon Wnt pathway inhibition.[3]
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanism of this compound and the methods used to assess its efficacy, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
Preliminary In-Vitro Efficacy of SRI 37892 in Triple-Negative Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary in-vitro studies of SRI 37892, a novel small molecule inhibitor, in the context of triple-negative breast cancer (TNBC). This document synthesizes available preclinical data, details experimental methodologies, and visualizes the compound's mechanism of action through its impact on key cellular signaling pathways.
Introduction to this compound and Triple-Negative Breast Cancer
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets renders TNBC unresponsive to hormonal therapies and HER2-targeted agents, leaving chemotherapy as the primary treatment modality.[1] Consequently, there is a critical unmet need for novel targeted therapies for TNBC.
The Wnt/β-catenin signaling pathway is frequently dysregulated in TNBC and is associated with tumor progression, metastasis, and poor clinical outcomes.[2] A key component of this pathway is the Frizzled-7 (FZD7) receptor, which is often upregulated in TNBC cells.[2] this compound has been identified as a potent inhibitor of FZD7, positioning it as a promising therapeutic candidate for TNBC.[3]
Mechanism of Action: Inhibition of the Wnt/β-Catenin Signaling Pathway
This compound functions as a small molecule inhibitor of the Frizzled-7 (FZD7) receptor. By targeting the transmembrane domain of FZD7, this compound disrupts the binding of Wnt ligands, thereby inhibiting the activation of the canonical Wnt/β-catenin signaling cascade.[1] In TNBC cells, this inhibition leads to a series of downstream effects, including the suppression of LRP6 phosphorylation and a reduction in the levels of cytosolic free β-catenin.[1] The subsequent decrease in nuclear β-catenin leads to the downregulation of Wnt target genes that are critical for cancer cell proliferation and survival.[1]
Signaling Pathway Diagram
Caption: Inhibition of the Wnt/β-catenin pathway by this compound in TNBC.
Quantitative In-Vitro Efficacy Data
This compound has demonstrated significant anti-proliferative and colony formation inhibitory effects in various TNBC cell lines. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: In-Vitro Cell Viability (IC50)
| Cell Line | IC50 (µM) |
| HS578T | 2.2 |
| BT549 | 1.9 |
Data from CellTiter-Glo assay after 96 hours of treatment.
Table 2: Wnt/β-Catenin Signaling Inhibition (IC50)
| Assay Condition | IC50 (µM) |
| Wnt3A-induced signaling in HEK293 cells | 0.66 |
| LRP6-induced signaling in HEK293 cells | 0.78 |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay
Assay: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of TNBC cells.
Protocol:
-
Cell Seeding:
-
Harvest and count TNBC cells (HS578T and BT549).
-
Seed the cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurements.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Treat cells in triplicate for each concentration.
-
-
Incubation:
-
Return the plate to the 37°C incubator and incubate for 96 hours.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Colony Formation Assay
Assay: Crystal Violet Colony Formation Assay
Objective: To assess the long-term effect of this compound on the clonogenic survival and proliferation of TNBC cells.
Protocol:
-
Cell Seeding:
-
Harvest and count TNBC cells (HS578T and BT549).
-
Seed 500 cells per well in 6-well plates with complete culture medium.
-
-
Compound Treatment:
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.
-
Replace the medium with fresh medium containing the respective treatments every 3-4 days.
-
-
Colony Staining:
-
After the incubation period, wash the wells twice with phosphate-buffered saline (PBS).
-
Fix the colonies by adding 1 mL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.
-
Wash the wells again with PBS.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Quantification:
-
Scan or photograph the plates to document the results.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
-
Experimental Workflow Diagram
Caption: Workflow for in-vitro evaluation of this compound in TNBC cell lines.
In-Vivo Studies
To date, no in-vivo studies of this compound in triple-negative breast cancer xenograft models or other animal models have been published in the peer-reviewed literature. The preclinical data is currently limited to in-vitro investigations. Further research is required to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in a living system.
Conclusion and Future Directions
The preliminary in-vitro data for this compound in triple-negative breast cancer are promising. The compound demonstrates potent inhibition of the Wnt/β-catenin signaling pathway and exhibits significant anti-proliferative effects in TNBC cell lines. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to build upon these initial findings.
The clear next step in the preclinical development of this compound is the initiation of in-vivo studies. Xenograft models using TNBC cell lines or patient-derived xenografts (PDXs) will be crucial for assessing the compound's anti-tumor activity, determining its therapeutic window, and establishing a dosing regimen. Furthermore, pharmacodynamic studies will be necessary to confirm the on-target effects of this compound in a tumor microenvironment. These future investigations will be critical in determining the translational potential of this compound as a novel targeted therapy for triple-negative breast cancer.
References
- 1. Inhibition of Wnt signaling by Frizzled7 antibody-coated nanoshells sensitizes triple-negative breast cancer cells to the autophagy regulator chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Methodological & Application
SRI 37892 experimental protocol for in vitro studies
Application Notes and Protocols for SRI 37892
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and novel small molecule inhibitor of Frizzled 7 (Fzd7), a key receptor in the Wnt/β-catenin signaling pathway.[1][2][3] By targeting the transmembrane domain of Fzd7, this compound effectively blocks Wnt/β-catenin signaling.[1][2] This pathway is crucial in embryonic development and its dysregulation is implicated in various cancers, making this compound a valuable tool for cancer research and potential therapeutic development. These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the key IC50 values for this compound.
| Assay Type | Cell Line | IC50 Value (µM) | Reference |
| Wnt/β-catenin Assay | - | 0.66 | [1][2] |
| Wnt/β-catenin Signaling | LRP6-expressing HEK293 | 0.78 | [1][2] |
| Cell Proliferation | HS578T (Breast Cancer) | 2.2 | [1][2] |
| Cell Proliferation | BT549 (Breast Cancer) | 1.9 | [1][2] |
Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fzd) receptor and its co-receptor, LRP5/6. This leads to the recruitment of Dishevelled (Dvl), which inhibits the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α). The inactivation of this complex prevents the phosphorylation and subsequent degradation of β-catenin. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the transcription of Wnt target genes. This compound inhibits this pathway by binding to Fzd7.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Herein are detailed protocols for the in vitro characterization of this compound.
Wnt/β-catenin Reporter Assay
This assay quantitatively measures the activity of the Wnt/β-catenin signaling pathway.
Principle: A reporter construct containing TCF/LEF binding sites upstream of a luciferase gene is transfected into cells. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash/FOPFlash reporter plasmids (or similar TCF/LEF reporter)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Transfection: Co-transfect cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free media.
-
Replace the media in the wells with media containing Wnt3a (to activate the pathway) and the various concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for another 24 hours.
-
Lysis and Luminescence Reading:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the formazan solution is proportional to the number of viable cells.
Materials:
-
HS578T, BT549, or other cancer cell lines
-
Appropriate cell culture medium with 10% FBS
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the media with the media containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
Western Blot Analysis for β-catenin
This protocol is used to detect changes in the protein levels of β-catenin following treatment with this compound.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. A decrease in total or active (non-phosphorylated) β-catenin levels upon treatment with this compound in the presence of a Wnt ligand would indicate pathway inhibition.
Materials:
-
Cell line of interest (e.g., a Wnt-dependent cancer cell line)
-
This compound
-
Wnt3a conditioned media
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to attach.
-
Treat the cells with Wnt3a and different concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH).
-
Quantify the band intensities and normalize the β-catenin signal to the loading control.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.
References
Application Notes and Protocols: Preparation of SRI 37892 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of SRI 37892, a potent Frizzled 7 (Fzd7) inhibitor, using dimethyl sulfoxide (DMSO) as the solvent.[1][2][3][4] Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results in studies investigating Wnt/β-catenin signaling pathways and cancer cell viability.[1][2][3][5] The provided guidelines cover material specifications, step-by-step preparation instructions, and recommendations for proper storage to maintain the compound's integrity.
Introduction to this compound
This compound is a small molecule inhibitor that targets the Frizzled 7 (Fzd7) transmembrane domain, thereby blocking Wnt/β-catenin signaling.[2][4] It has demonstrated potent activity in downregulating Wnt signaling and inhibiting the proliferation of various cancer cell lines.[1][3] Accurate preparation of a stable, concentrated stock solution is the first critical step for any in vitro or in vivo studies involving this compound. DMSO is a common solvent for such hydrophobic small molecules due to its high solubilizing capacity.[1][6] However, careful handling is necessary to avoid solvent-induced artifacts in biological assays.[7][8]
Physicochemical and Solubility Data
A summary of the essential physicochemical properties of this compound is presented in Table 1. This information is fundamental for accurate stock solution preparation and subsequent dilutions.
| Property | Value | Reference |
| Molecular Weight | 465.53 g/mol | [1][4] |
| CAS Number | 1030769-75-5 | [1][2][9] |
| Chemical Formula | C26H19N5O2S | [1][4] |
| Solubility in DMSO | 50 mg/mL (approx. 107.4 mM) | [1] |
| Appearance | Powder | [1] |
Table 1: Physicochemical Properties of this compound
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in most cell-based assays.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation Workflow
The overall workflow for preparing the this compound stock solution is illustrated in the diagram below.
Figure 1: Workflow for this compound Stock Solution Preparation.
Step-by-Step Procedure
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 465.53 g/mol x 1000 mg/g
-
Mass (mg) = 4.6553 mg
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully weigh out approximately 4.66 mg of this compound powder into the tared container. It is often more practical to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly.
-
-
Add DMSO:
-
If you weighed exactly 4.66 mg, add 1 mL of anhydrous DMSO.
-
If you weighed a different mass, calculate the required volume of DMSO using the following formula:
-
Volume (mL) = [Mass (mg) / 465.53 ( g/mol )] / 10 (mmol/L)
-
For example, for 5 mg of this compound: Volume (mL) = (5 / 465.53) / 10 = 1.074 mL
-
-
-
Dissolve the compound:
-
Tightly cap the tube or vial.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[7]
-
Dilution to Working Concentration
When preparing working solutions for cell-based assays, it is recommended to perform serial dilutions. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize cytotoxicity.[7]
The signaling pathway affected by this compound is depicted below.
Figure 2: Wnt/β-catenin Signaling and the inhibitory action of this compound.
Safety Precautions
-
This compound is for research use only.
-
Handle the compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
By following these detailed application notes and protocols, researchers can confidently prepare this compound stock solutions that will yield reliable and reproducible results in their investigations.
References
- 1. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 2. This compound|SRI37892;SRI-37892 [dcchemicals.com]
- 3. This compound |CAS:1030769-75-5 Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 9. cenmed.com [cenmed.com]
Optimal Concentration of SRI 37892 for Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI 37892 is a potent and specific small molecule inhibitor of Frizzled-7 (Fzd7), a key receptor in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is implicated in the progression of various cancers, making this compound a valuable tool for cancer research and drug development. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in various cell culture assays. The provided information is intended to guide researchers in effectively employing this inhibitor to investigate Wnt/β-catenin signaling and its role in cellular processes.
Introduction
The Wnt/β-catenin signaling cascade plays a critical role in embryonic development, tissue homeostasis, and disease. The binding of Wnt ligands to the Frizzled (Fzd) family of receptors and their co-receptors, LRP5/6, initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to regulate the expression of target genes involved in cell proliferation, survival, and differentiation. This compound specifically targets the transmembrane domain of Fzd7, thereby inhibiting Wnt/β-catenin signaling. Understanding the optimal concentration of this compound is crucial for obtaining reliable and reproducible results in cell-based assays.
Data Presentation: Efficacy of this compound in Cell-Based Assays
The following tables summarize the effective concentrations of this compound in various cell lines and assays, providing a clear reference for experimental design.
Table 1: Inhibition of Wnt/β-catenin Signaling
| Cell Line | Assay Type | Readout | IC50 | Reference(s) |
| HEK293 | Wnt/β-catenin Reporter Assay (Wnt3A-induced) | Luciferase Activity | 0.66 µM | [1][2][3] |
| HEK293 | Wnt/β-catenin Reporter Assay (LRP6-expressing) | Luciferase Activity | 0.78 µM | [1][2][3] |
| HS578T | Western Blot | Suppression of LRP6 phosphorylation | Effective at 1-2 µM | [2] |
| BT549 | Western Blot | Suppression of LRP6 phosphorylation | Effective at 1-2 µM | [2] |
| HS578T | Western Blot | Down-regulation of cytosolic free β-catenin | Effective at 1-2 µM | [2] |
| BT549 | Western Blot | Down-regulation of cytosolic free β-catenin | Effective at 1-2 µM | [2] |
| HS578T | RT-qPCR/Western Blot | Inhibition of Axin2 and Survivin expression | Effective at 1-2 µM | [2] |
| BT549 | RT-qPCR/Western Blot | Inhibition of Axin2 and Survivin expression | Effective at 1-2 µM | [2] |
Table 2: Anti-proliferative and Anti-clonogenic Effects
| Cell Line | Assay Type | Readout | IC50 / Effective Concentration | Reference(s) |
| HS578T (TNBC) | Cell Proliferation Assay (CellTiter-Glo) | Cell Viability | 2.2 µM | [1][2] |
| BT549 (TNBC) | Cell Proliferation Assay (CellTiter-Glo) | Cell Viability | 1.9 µM | [1][2] |
| HS578T (TNBC) | Colony Formation Assay | Colony Suppression | 0.5 - 2 µM | [2] |
| BT549 (TNBC) | Colony Formation Assay | Colony Suppression | 0.5 - 2 µM | [2] |
TNBC: Triple-Negative Breast Cancer
Mandatory Visualizations
References
Application Notes and Protocols: Utilizing SRI 37892 in a HEK293 Cell-Based Wnt Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in numerous diseases, including cancer. The canonical Wnt pathway involves the binding of a Wnt ligand to a Frizzled (Fzd) family receptor and its co-receptor LRP5/6, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes. SRI 37892 is a small molecule inhibitor that targets the Frizzled-7 (Fzd7) receptor, thereby blocking the activation of the canonical Wnt/β-catenin signaling pathway.[1] This application note provides a detailed protocol for utilizing this compound in a HEK293 cell-based Wnt reporter assay, a common method for screening and characterizing modulators of this pathway.
Principle of the Wnt Reporter Assay
This assay utilizes a HEK293 cell line stably expressing a TCF/LEF-responsive luciferase reporter construct. Activation of the Wnt pathway by a Wnt agonist (e.g., Wnt3a) leads to the expression of luciferase. The inhibitory potential of this compound is quantified by its ability to reduce the Wnt3a-induced luciferase activity.
Data Presentation
Table 1: Dose-Dependent Inhibition of Wnt Signaling by this compound in HEK293 TCF/LEF Reporter Cells
| This compound Concentration (µM) | Percent Inhibition of Wnt3a-Induced Luciferase Activity (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 |
| 0.1 | 15.3 ± 4.8 |
| 0.3 | 35.8 ± 6.1 |
| 0.66 (IC50) | 50.0 ± 5.5 |
| 1.0 | 68.2 ± 4.9 |
| 3.0 | 85.1 ± 3.7 |
| 10.0 | 95.4 ± 2.3 |
Note: The data presented in this table is representative and based on the reported IC50 value of 0.66 µM for this compound in a Wnt/β-catenin assay in HEK293 cells. Actual results may vary depending on experimental conditions.
Table 2: Cytotoxicity of this compound in HEK293 Cells
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1.0 | 98.2 ± 5.1 |
| 3.0 | 95.7 ± 4.9 |
| 10.0 | 90.3 ± 6.2 |
| 30.0 | 75.1 ± 7.8 |
| 100.0 | 52.4 ± 8.5 |
Note: This data is illustrative. It is highly recommended to perform a cytotoxicity assay in parallel with the Wnt reporter assay to ensure that the observed inhibition is not due to cell death.
Mandatory Visualizations
Caption: Canonical Wnt Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the Wnt Reporter Assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing a TCF/LEF-luciferase reporter (e.g., TCF/LEF Reporter - HEK293 Cell Line from BPS Bioscience, Cat. No. 60501).
-
This compound: (e.g., from MedChemExpress, Cat. No. HY-117002). Prepare a 10 mM stock solution in DMSO.
-
Wnt3a: Recombinant human or mouse Wnt3a protein (e.g., from R&D Systems, Cat. No. 5036-WN) or Wnt3a-conditioned media.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM with 0.5% FBS, 1% Penicillin-Streptomycin.
-
Reagents for Cell Lysis and Luciferase Detection: (e.g., ONE-Glo™ Luciferase Assay System, Promega, Cat. No. E6110).
-
96-well white, clear-bottom tissue culture plates.
-
DMSO: (Dimethyl sulfoxide), cell culture grade.
-
Phosphate-Buffered Saline (PBS): sterile.
Protocol 1: Wnt Reporter Assay
This protocol is designed for a 96-well format. Adjust volumes accordingly for other formats.
Day 1: Cell Seeding
-
Culture the HEK293 TCF/LEF reporter cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in cell culture medium and perform a cell count.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 30,000 - 40,000 cells per well in 100 µL of cell culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Compound and Wnt3a Treatment
-
Prepare serial dilutions of this compound in assay medium. A suggested concentration range is from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO in assay medium) with the same final DMSO concentration as the highest this compound concentration (typically ≤ 0.5%).
-
Carefully remove the cell culture medium from the wells.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C.
-
Prepare Wnt3a in assay medium to a final concentration that elicits a robust luciferase signal (typically 20-50 ng/mL for recombinant protein; this should be optimized beforehand). For unstimulated and background controls, prepare assay medium without Wnt3a.
-
Add 50 µL of the Wnt3a solution to the wells containing this compound and the positive control wells. Add 50 µL of assay medium without Wnt3a to the unstimulated and vehicle control wells.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Luciferase Assay
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
Data Analysis
-
Subtract the average background luminescence (wells with no cells) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 x [1 - (Luminescence_SRI37892 - Luminescence_Unstimulated) / (Luminescence_Wnt3a - Luminescence_Unstimulated)]
-
Plot the percent inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay should be performed in parallel with the Wnt reporter assay to assess the effect of this compound on cell viability.
Day 1: Cell Seeding
-
Seed HEK293 cells in a 96-well clear plate at the same density as in the Wnt reporter assay (30,000 - 40,000 cells per well) in 100 µL of cell culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound in cell culture medium, corresponding to the concentrations used in the Wnt reporter assay.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the same duration as the Wnt reporter assay (16-24 hours) at 37°C in a 5% CO2 incubator.
Day 3: MTT Assay
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percent cell viability for each concentration of this compound using the following formula:
% Cell Viability = 100 x (Absorbance_SRI37892 / Absorbance_VehicleControl)
Conclusion
This application note provides a comprehensive guide for using this compound to inhibit the Wnt signaling pathway in a HEK293 cell-based reporter assay. By following these protocols, researchers can accurately determine the inhibitory potency of this compound and other potential Wnt pathway modulators. It is crucial to perform a parallel cytotoxicity assay to ensure that the observed effects on the Wnt pathway are not a result of general cellular toxicity.
References
Application of SRI 37892 in HS578T and BT549 Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI 37892 is a small molecule inhibitor of the Frizzled-7 (Fzd7) receptor, a key component of the Wnt/β-catenin signaling pathway.[1][2][3][4] Dysregulation of this pathway is implicated in the progression of various cancers, including triple-negative breast cancer (TNBC). The human breast cancer cell lines HS578T and BT549 are well-established models for studying TNBC. This document provides detailed application notes and protocols for assessing the effect of this compound on the viability of HS578T and BT549 cells.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the Fzd7 receptor, which in turn suppresses the canonical Wnt/β-catenin signaling cascade.[1][2][3] In cancer cells where this pathway is aberrantly active, this inhibition leads to a reduction in the proliferation and viability of the cancer cells.[5]
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in reducing the viability of HS578T and BT549 cells. The half-maximal inhibitory concentration (IC50) values were determined after 96 hours of treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.[5]
| Cell Line | IC50 of this compound | Assay Duration | Viability Assay |
| HS578T | 2.2 µM | 96 hours | CellTiter-Glo® |
| BT549 | 1.9 µM | 96 hours | CellTiter-Glo® |
Experimental Protocols
Cell Culture
HS578T and BT549 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
-
This compound is typically supplied as a solid.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the methodology used in the key cited experiment and general guidelines for the CellTiter-Glo® assay.[6][7][8][9]
Materials:
-
HS578T or BT549 cells
-
Complete culture medium (DMEM + 10% FBS + 1% P/S)
-
This compound stock solution (10 mM in DMSO)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count HS578T or BT549 cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical final concentration range for the dose-response curve would be 0.1 µM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[8]
-
Add 100 µL of the CellTiter-Glo® reagent directly to each well.[8]
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.[7][8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value using a suitable non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).
-
Visualizations
References
- 1. Discovery of novel frizzled-7 inhibitors by targeting the receptor's transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. OUH - Protocols [ous-research.no]
- 8. ch.promega.com [ch.promega.com]
- 9. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for SRI 37892 in Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI 37892 is a small molecule inhibitor of Frizzled-7 (FZD7), a transmembrane receptor crucial to the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is implicated in the progression of various cancers, including triple-negative breast cancer (TNBC).[1] this compound exerts its inhibitory effect by targeting the transmembrane domain of FZD7, thereby blocking Wnt signal transmission, leading to a reduction in LRP6 phosphorylation and a decrease in cytosolic free β-catenin.[2] In vitro studies have demonstrated the potential of this compound to suppress cancer cell viability and colony formation. These application notes provide a detailed protocol for the use of this compound in cancer xenograft models to evaluate its in vivo efficacy.
Data Presentation
While specific in vivo efficacy data for this compound is not yet publicly available, the following table summarizes its in vitro activity against triple-negative breast cancer cell lines. This data is crucial for dose-range finding in subsequent in vivo studies.
| Cell Line | IC50 (μM) for Cell Viability | Assay Duration (h) |
| HS578T | 2.2 | 96 |
| BT549 | 1.9 | 96 |
Data sourced from Zhang W, et al. (2017).[3]
Signaling Pathway
This compound targets the Frizzled-7 (FZD7) receptor, a key component of the canonical Wnt/β-catenin signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on the FZD7 receptor.
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Lines: Use human breast cancer cell lines known to express FZD7, such as HS578T or BT549.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash with sterile phosphate-buffered saline (PBS).
-
Detach cells using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Determine cell viability and count using a hemocytometer or automated cell counter. Viability should be >95%.
-
Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^6 cells per 100 µL). Keep cells on ice until injection.
-
Animal Model and Tumor Implantation (Xenograft Establishment)
-
Animal Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, 6-8 weeks of age.
-
Implantation Site: For a subcutaneous model, inject cells into the flank. For an orthotopic model (mammary fat pad), follow established surgical procedures.
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
For subcutaneous injection, lift the skin on the flank and inject the cell suspension (e.g., 100 µL) using a 27-gauge needle.
-
Monitor the animals for recovery from anesthesia and for general health.
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
This compound Treatment Protocol
-
Vehicle Preparation: Prepare a vehicle solution suitable for the chosen administration route. A common vehicle for small molecule inhibitors is a mixture of DMSO, PEG300, and saline or PBS.
-
This compound Formulation: Based on the desired dosage, dissolve this compound in the vehicle. Sonication may be required to achieve complete dissolution.
-
Animal Grouping: Randomize mice with established tumors into treatment and control groups (n ≥ 5 per group).
-
Administration:
-
Route: Based on the compound's properties, administration can be intraperitoneal (IP) injection or oral gavage.
-
Dosage and Schedule: As no established in vivo dosage is available, a dose-finding study is recommended. Based on in vitro IC50 values, a starting dose range could be 10-50 mg/kg, administered daily or every other day.
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health status daily.
-
Record any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of significant morbidity are observed.
-
Endpoint Analysis
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Record the final weight of each tumor.
-
Histology and Immunohistochemistry: Fix a portion of the tumor in formalin for histological analysis and immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), as well as markers of the Wnt/β-catenin pathway (e.g., β-catenin, c-Myc, Cyclin D1).
-
Western Blot Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction and Western blot analysis to quantify the levels of key signaling proteins.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound in a cancer xenograft model.
References
In Vivo Delivery of SRI 37892 in Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI 37892 has been identified as a potent small molecule inhibitor of Frizzled-7 (Fzd7), a key receptor in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is implicated in the progression of various cancers, making Fzd7 an attractive therapeutic target. In vitro studies have demonstrated the efficacy of this compound in blocking Wnt/Fzd7 signaling and inhibiting the proliferation of cancer cells.[1][2] This document provides detailed application notes and generalized protocols for the in vivo delivery of this compound in mouse models, based on standard laboratory procedures for small molecule administration.
Disclaimer: As of the latest available information, specific in vivo studies detailing the administration of this compound in mouse models, including dosage, frequency, and pharmacokinetic data, have not been published. Therefore, the following protocols are generalized guidelines. Researchers must conduct dose-finding, toxicity, and pharmacokinetic studies to determine the optimal experimental parameters for their specific mouse model and research objectives.
Compound Information
| Compound Name | Target | Mechanism of Action | Reported In Vitro IC50 | Solubility |
| This compound | Frizzled-7 (Fzd7) | Inhibits Wnt/β-catenin signaling by targeting the transmembrane domain of Fzd7.[1][3] | ~2 µM for cancer cell proliferation.[1][2] | Soluble in DMSO. |
Wnt/β-catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising Axin, APC, GSK3β, and CK1), leading to its ubiquitination and proteasomal degradation. The binding of Wnt to the Frizzled (Fzd) receptor and its co-receptor LRP5/6 disrupts the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it acts as a transcriptional co-activator for TCF/LEF transcription factors, promoting the expression of target genes involved in cell proliferation and survival. This compound, as a Fzd7 inhibitor, blocks the initial step of this cascade.
Caption: Wnt/β-catenin signaling and the inhibitory action of this compound.
Experimental Protocols
The choice of administration route depends on the desired pharmacokinetic profile, the formulation of the compound, and the experimental design. Intraperitoneal injection offers rapid systemic exposure, while oral gavage mimics a more clinically relevant route of administration for many drugs.
Protocol 1: Intraperitoneal (IP) Injection
Intraperitoneal injection is a common method for administering substances to small laboratory animals. It allows for rapid absorption into the systemic circulation.
Materials:
-
This compound
-
Vehicle (e.g., DMSO and/or a mixture with sterile saline, PBS, or corn oil. Vehicle composition must be determined based on solubility and tolerability studies).
-
Sterile 1 mL syringes
-
Sterile needles (25-30 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve in a minimal amount of DMSO.
-
Further dilute with a suitable vehicle (e.g., sterile saline or corn oil) to the final desired concentration. Ensure the final concentration of DMSO is well-tolerated by the animals (typically ≤10% of the total injection volume). The solution should be sterile-filtered if possible.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the precise injection volume.
-
Properly restrain the mouse, ensuring a firm but gentle grip on the scruff of the neck and the base of the tail.
-
-
Injection:
-
Position the mouse with its head tilted downwards to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for at least 15-30 minutes post-injection for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulties.
-
Experimental Workflow for IP Injection:
Caption: Workflow for intraperitoneal administration of this compound.
Protocol 2: Oral Gavage (PO)
Oral gavage is used for the direct administration of a substance into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a suspension agent like carboxymethylcellulose).
-
Sterile, flexible, or stainless steel oral gavage needles (18-22 gauge for adult mice).
-
Sterile 1 mL syringes
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Prepare the formulation of this compound in the chosen vehicle. If the compound is not soluble, a homogenous suspension must be prepared and maintained during dosing.
-
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosing volume.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
-
Administration:
-
Restrain the mouse securely by the scruff, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
Gently remove the gavage needle.
-
-
Post-administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as coughing, choking, or changes in breathing, which could indicate accidental administration into the trachea.
-
Experimental Workflow for Oral Gavage:
References
Application Notes and Protocols for Measuring the Efficacy of SRI 37892 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the in vivo efficacy of SRI 37892, a potent small molecule inhibitor of the Frizzled 7 (Fzd7) receptor and the Wnt/β-catenin signaling pathway.[1][2] The protocols outlined below are designed for use in preclinical animal models of cancer and type 2 diabetes, two therapeutic areas where dysregulation of the Wnt/β-catenin pathway is implicated.
Application Note 1: Evaluation of this compound in a Xenograft Model of Human Breast Cancer
Objective: To determine the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human breast cancer xenografts.
Background: The Wnt/β-catenin signaling pathway is frequently hyperactivated in various cancers, including breast cancer, promoting tumor growth and proliferation. This compound inhibits this pathway by targeting the Fzd7 receptor, which is often overexpressed in cancer cells.[1][2] This protocol describes the use of a xenograft model to evaluate the potential of this compound to suppress tumor growth in vivo.
Experimental Workflow Diagram:
Caption: Experimental workflow for evaluating this compound in a cancer xenograft model.
Protocol:
1. Animal Model:
-
Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Justification: These mice lack a functional thymus and are unable to mount an effective T-cell mediated immune response, allowing for the growth of human tumor xenografts.
2. Cell Lines and Culture:
-
Cell Lines: Human breast cancer cell lines with known Wnt pathway activation, such as HS578T or BT549.[2]
-
Culture Conditions: Grow cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
3. Tumor Implantation:
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
4. Treatment Regimen:
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
This compound Formulation: Dissolve this compound in a suitable vehicle (e.g., DMSO and then diluted in corn oil).[1]
-
Dosing: Administer this compound (e.g., 10-50 mg/kg) via oral gavage once daily.
-
Control Group: Administer the vehicle alone on the same schedule.
-
Treatment Duration: 21-28 days.
5. Efficacy Endpoints:
-
Tumor Volume: Measure tumors with digital calipers 2-3 times per week and calculate volume using the formula: (Length x Width²) / 2.
-
Tumor Weight: At the end of the study, excise tumors and record their wet weight.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of systemic toxicity.
-
Immunohistochemistry (IHC): Analyze tumor sections for proliferation markers (e.g., Ki-67) and Wnt pathway-related proteins (e.g., β-catenin, c-Myc).
-
Western Blot: Analyze protein lysates from tumor tissue to quantify levels of key Wnt signaling components.
Data Presentation:
| Group | Average Initial Tumor Volume (mm³) | Average Final Tumor Volume (mm³) | Percent Tumor Growth Inhibition (%) | Average Final Tumor Weight (g) | Average Change in Body Weight (%) |
| Vehicle Control | 125.3 ± 15.2 | 1578.9 ± 210.4 | N/A | 1.6 ± 0.2 | +5.2 ± 1.1 |
| This compound (10 mg/kg) | 128.1 ± 14.8 | 985.4 ± 155.7 | 37.6 | 1.0 ± 0.15 | +4.8 ± 1.3 |
| This compound (30 mg/kg) | 126.5 ± 16.1 | 540.2 ± 98.3 | 65.8 | 0.55 ± 0.1 | +2.1 ± 0.9 |
Data are presented as mean ± SEM and are hypothetical.
Application Note 2: Assessing the Impact of this compound on Glycemic Control in a Diet-Induced Obesity Mouse Model of Type 2 Diabetes
Objective: To investigate the potential of this compound to improve glucose homeostasis and insulin sensitivity in a mouse model of type 2 diabetes.
Background: Emerging evidence suggests that the Wnt/β-catenin signaling pathway plays a role in metabolic regulation, including pancreatic β-cell function and insulin sensitivity. This protocol outlines a strategy to assess the efficacy of this compound in a diet-induced obesity (DIO) model, which mimics key aspects of human type 2 diabetes.
Signaling Pathway Diagram:
Caption: Simplified Wnt/β-catenin signaling pathway indicating the inhibitory action of this compound on the Fzd7 receptor.
Protocol:
1. Animal Model:
-
Species: Male C57BL/6J mice, 6 weeks old.
-
Justification: This strain is susceptible to developing obesity, insulin resistance, and hyperglycemia when fed a high-fat diet.
2. Diet and Induction of Diabetes:
-
Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.
-
A control group should be fed a standard chow diet.
-
Monitor body weight and blood glucose levels weekly.
3. Treatment Regimen:
-
After the induction period, randomize HFD-fed mice with fasting blood glucose levels >150 mg/dL into treatment and control groups (n=8-10 per group).
-
This compound Formulation and Dosing: As described in Application Note 1.
-
Control Groups: Include a vehicle-treated HFD group and a vehicle-treated chow-fed group.
-
Treatment Duration: 4-6 weeks.
4. Efficacy Endpoints:
-
Fasting Blood Glucose and Insulin: Measure weekly from tail vein blood after a 6-hour fast.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After a 6-hour fast, administer a 2 g/kg glucose solution via oral gavage and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-administration.
-
Insulin Tolerance Test (ITT): Perform 3-4 days after the OGTT. After a 4-hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
HbA1c: Measure at the beginning and end of the treatment period to assess long-term glycemic control.
-
Pancreatic Islet Analysis: At the end of the study, isolate pancreata for histological analysis of islet size, number, and β-cell mass (e.g., insulin staining).
Data Presentation:
| Group | Initial Fasting Glucose (mg/dL) | Final Fasting Glucose (mg/dL) | Glucose AUC (OGTT) | Insulin AUC (OGTT) | Final HbA1c (%) |
| Chow + Vehicle | 105.2 ± 8.1 | 108.5 ± 7.9 | 15,000 ± 1,200 | 1.5 ± 0.2 | 4.1 ± 0.3 |
| HFD + Vehicle | 165.8 ± 12.3 | 180.4 ± 15.1 | 35,000 ± 2,500 | 4.8 ± 0.6 | 6.5 ± 0.5 |
| HFD + this compound (20 mg/kg) | 168.1 ± 11.9 | 145.2 ± 10.8 | 28,000 ± 2,100 | 3.5 ± 0.4 | 5.7 ± 0.4 |
Data are presented as mean ± SEM and are hypothetical. AUC = Area Under the Curve.
References
Application Notes and Protocols: Combining SRI 37892 with Other Chemotherapeutics in Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the synergistic potential of SRI 37892, a Frizzled-7 (Fzd7) inhibitor, in combination with conventional chemotherapeutic agents. The protocols outlined below are intended to facilitate the investigation of this novel combination therapy approach in cancer research.
This compound is an inhibitor of Fzd7, a receptor that plays a crucial role in the activation of the Wnt/β-catenin signaling pathway.[1][2] Aberrant Wnt/β-catenin signaling is a hallmark of many cancers, contributing to tumor initiation, growth, and resistance to therapy.[3][4][5] By inhibiting this pathway, this compound presents a promising strategy to sensitize cancer cells to the cytotoxic effects of chemotherapy.[6]
Rationale for Combination Therapy
Combining this compound with traditional chemotherapeutics is based on the principle of targeting distinct but complementary pathways involved in cancer progression. While chemotherapy directly induces DNA damage and cell death in rapidly dividing cells, this compound aims to dismantle the pro-survival and resistance mechanisms mediated by the Wnt/β-catenin pathway.[7][8][9] This dual-pronged attack has the potential to achieve synergistic anti-tumor effects, allowing for lower, less toxic doses of chemotherapeutic agents and overcoming drug resistance.[5][10]
In Vitro Experimental Design
Cell Line Selection
Select cancer cell lines with documented hyperactivation of the Wnt/β-catenin pathway. This can be determined by assessing the expression levels of Fzd7, β-catenin, and downstream target genes such as c-Myc and Cyclin D1. A panel of cell lines representing different cancer types (e.g., colorectal, breast, liver) is recommended for broader applicability.
Single-Agent Dose-Response Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the selected chemotherapeutic agents individually.
Protocol: A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section.
Data Presentation:
| Cell Line | Drug | IC50 (µM) |
| [Cell Line 1] | This compound | [Insert Value] |
| [Chemotherapeutic 1] | [Insert Value] | |
| [Chemotherapeutic 2] | [Insert Value] | |
| [Cell Line 2] | This compound | [Insert Value] |
| [Chemotherapeutic 1] | [Insert Value] | |
| [Chemotherapeutic 2] | [Insert Value] |
Combination Index (CI) Analysis for Synergy Determination
Objective: To quantify the interaction between this compound and chemotherapeutic agents (synergism, additivity, or antagonism).
Methodology: The Chou-Talalay method is a widely accepted method for determining drug synergy.[11][12][13][14][15] This method utilizes the Combination Index (CI), where:
-
CI < 1 indicates synergism
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
Experimental Setup: Cells are treated with this compound and the chemotherapeutic agent at a constant ratio based on their individual IC50 values (e.g., 1:1, 1:2, 2:1). Cell viability is then assessed using the MTT assay.
Data Presentation:
| Cell Line | Drug Combination | Ratio (this compound:Chemo) | CI Value at Fa 0.5 | Interpretation |
| [Cell Line 1] | This compound + [Chemo 1] | [e.g., 1:1] | [Insert Value] | [e.g., Synergism] |
| This compound + [Chemo 2] | [e.g., 1:1] | [Insert Value] | [e.g., Additive] | |
| [Cell Line 2] | This compound + [Chemo 1] | [e.g., 1:1] | [Insert Value] | [e.g., Synergism] |
| This compound + [Chemo 2] | [e.g., 1:1] | [Insert Value] | [e.g., Antagonism] | |
| *Fa (Fraction affected) represents the fraction of cells inhibited. |
Mechanistic Studies: Western Blot Analysis
Objective: To confirm that the synergistic effect is mediated by the inhibition of the Wnt/β-catenin pathway.
Protocol: A detailed protocol for Western Blot analysis is provided in the "Experimental Protocols" section.
Target Proteins:
-
Phospho-LRP6 and Total LRP6: To assess the direct impact on the Wnt co-receptor.
-
Active β-catenin (non-phosphorylated) and Total β-catenin: To measure the stabilization of β-catenin.
-
c-Myc and Cyclin D1: As downstream targets of the Wnt/β-catenin pathway.
-
Cleaved Caspase-3 and PARP: As markers of apoptosis.
In Vivo Experimental Design
Xenograft Tumor Models
Objective: To evaluate the in vivo efficacy of the combination therapy in a living organism.
Model: Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models in immunocompromised mice (e.g., nude or NSG mice) are recommended.[16][17]
Protocol: A detailed protocol for in vivo xenograft studies is provided in the "Experimental Protocols" section.
Treatment Groups (n ≥ 5 mice per group):
-
Vehicle Control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound + Chemotherapeutic agent in combination
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | [Insert Value] | - | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| [Chemotherapeutic] | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]
-
Drug Treatment: Treat cells with serial dilutions of this compound, the chemotherapeutic agent, or the combination for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][19][20][21]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Protocol
-
Cell Lysis: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.[22][23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[24]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22][25]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[23][24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study Protocol
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a mixture of media and Matrigel into the flank of each mouse.[16]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups and begin drug administration as per the determined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Tissue Harvest: Excise tumors for downstream analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound combination therapy.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinations of PRI-724 Wnt/β-Catenin Pathway Inhibitor with Vismodegib, Erlotinib, or HS-173 Synergistically Inhibit Head and Neck Squamous Cancer Cells [mdpi.com]
- 5. Wnt Pathway-Targeted Therapy in Gastrointestinal Cancers: Integrating Benchside Insights with Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Frizzled-7 receptor inhibits Wnt signaling and sensitizes hepatocellular carcinoma cells towards doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Chemotherapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chemotherapy - Wikipedia [en.wikipedia.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CombPDX: a unified statistical framework for evaluating drug synergism in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Counting & Health Analysis [sigmaaldrich.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. origene.com [origene.com]
- 24. addgene.org [addgene.org]
- 25. Western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Troubleshooting SRI 37892 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRI 37892. The information below addresses common challenges related to the compound's insolubility in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a small molecule inhibitor with a hydrophobic chemical structure. This inherent property leads to low solubility in aqueous buffers such as phosphate-buffered saline (PBS) and cell culture media. Like many small molecule inhibitors designed to interact with hydrophobic binding pockets of proteins, this compound is lipophilic (fat-soluble), making it challenging to dissolve in water-based solutions.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 50 mg/mL (107.4 mM).[1] It is advisable to use freshly opened, anhydrous DMSO to prevent the introduction of moisture, which can affect the compound's stability and solubility.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What is causing this?
A3: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to come out of solution. The final concentration of DMSO in your aqueous solution is a critical factor; it should be kept as low as possible (typically below 1%) to minimize this effect.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance to DMSO varies between cell lines. For HEK293 cells, a common cell line used in Wnt/β-catenin signaling assays, concentrations up to 2% DMSO in both the bath and pipette solutions have been shown to maintain normal cell morphology and proper current recording conditions in electrophysiology studies.[2] However, for longer-term cell viability and to avoid off-target effects, it is generally recommended to keep the final DMSO concentration at or below 0.5%, and ideally no higher than 1%.[3][4] It is always best practice to perform a DMSO toxicity control experiment for your specific cell line and assay duration.
Q5: How does this compound inhibit the Wnt/β-catenin signaling pathway?
A5: this compound is an inhibitor of Frizzled 7 (Fzd7), a transmembrane receptor that plays a key role in the Wnt/β-catenin signaling pathway.[1][5][6][7] By binding to the transmembrane domain of Fzd7, this compound blocks the interaction between Wnt ligands and the Fzd7 receptor.[7] This prevents the recruitment of the co-receptor LRP5/6 and the subsequent activation of the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.
Troubleshooting Guides
Problem 1: Precipitation of this compound upon dilution in aqueous buffer.
This workflow outlines the steps to troubleshoot and prevent the precipitation of this compound when diluting a DMSO stock solution into an aqueous medium for in vitro experiments.
Caption: Troubleshooting workflow for this compound precipitation.
Problem 2: Preparing a soluble working solution of this compound for in vitro assays.
This section provides detailed protocols for enhancing the solubility of this compound in aqueous solutions.
Method 1: Serial Dilution and Sonication
-
Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to make a 10 mM stock solution. Sonication is recommended to ensure complete dissolution.[1]
-
Intermediate Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in 100% DMSO to get a lower, intermediate concentration (e.g., 1 mM).
-
Pre-warm Aqueous Buffer: Warm your final aqueous buffer (e.g., cell culture medium, PBS) to 37°C. This can help reduce precipitation caused by low temperatures.
-
Final Dilution: Slowly add the intermediate DMSO stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing or stirring. Ensure the final DMSO concentration remains at or below 0.5%.
-
Sonication (if necessary): If precipitation or cloudiness is still observed, place the solution in a bath sonicator at room temperature for 10-15 minutes.[8] The ultrasonic energy helps to break down aggregates and facilitate dissolution.[9]
Method 2: Using Cyclodextrins as Solubility Enhancers
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
-
Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-50 mM).
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Complexation: Add the this compound DMSO stock to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point of 1:1 to 1:10 is recommended.
-
Incubation: Gently agitate the mixture at room temperature for 1-2 hours to allow for the formation of the inclusion complex.
-
Sterile Filtration: Filter the final solution through a 0.22 µm filter to sterilize and remove any remaining undissolved compound.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (107.4 mM) | Sonication is recommended. | [1] |
| Aqueous Buffers | Poorly soluble | Prone to precipitation. | General knowledge |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Line | Maximum Tolerated DMSO (%) | Recommended Final DMSO (%) | Notes | Reference |
| HEK293 | 2% | ≤ 0.5% | For short-term electrophysiology. Long-term assays require lower concentrations. | [2] |
| General Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) | ~1% | ≤ 0.1% - 0.5% | Cell line dependent, always perform a toxicity control. | [3] |
| Human Embryonic Stem Cells | < 0.5% | ≤ 0.1% | Highly sensitive to DMSO. | [4] |
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound.
Caption: Wnt/β-catenin signaling pathway with this compound inhibition.
References
- 1. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 2. Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound|SRI37892;SRI-37892 [dcchemicals.com]
- 7. This compound |CAS:1030769-75-5 Probechem Biochemicals [probechem.com]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 10. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing SRI 37892 Dosage for Maximum Fzd7 Inhibition
Welcome to the technical support center for SRI 37892, a potent small molecule inhibitor of the Frizzled-7 (Fzd7) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting potential issues to achieve maximal and specific Fzd7 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the transmembrane domain of the Frizzled-7 (Fzd7) receptor.[1] By binding to this domain, it blocks the Wnt/Fzd7 signaling pathway, which is implicated in various cancers.[1]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: Based on published data, a starting concentration range of 0.5 µM to 2 µM is recommended for initial experiments.[1] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution in anhydrous, sterile DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the DMSO stock should be serially diluted in culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][4]
Q4: How can I confirm that the observed effects are due to on-target Fzd7 inhibition?
A4: To confirm on-target activity, we recommend performing rescue experiments or using Fzd7 knockout/knockdown cell lines. In a rescue experiment, you can overexpress an Fzd7 construct in your cells and assess if it reverses the effects of this compound treatment.[5] Comparing the effects of this compound in wild-type versus Fzd7 knockout/knockdown cells is another robust method for validation.[6]
Q5: What are the known downstream targets of Fzd7 signaling that I can monitor?
A5: Fzd7 primarily signals through the canonical Wnt/β-catenin pathway. Key downstream events to monitor include the phosphorylation of LRP6, the stabilization and nuclear translocation of β-catenin, and the expression of β-catenin target genes such as c-myc and cyclin D1.[7]
Troubleshooting Guides
Issue 1: High variability or inconsistent results in my experiments.
-
Possible Cause: Inconsistent compound preparation or degradation.
-
Solution: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the DMSO stock is properly stored to prevent water absorption, which can affect compound solubility.[2]
-
-
Possible Cause: Cell-based assay variability.
-
Solution: Ensure consistent cell seeding density and health. For luciferase-based reporter assays, co-transfect with a control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.[8] Be aware that components in some sera may interfere with luciferase activity.[9]
-
Issue 2: No significant inhibition of Wnt/β-catenin signaling is observed.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response curve with a wider range of concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50 value for your specific cell line and experimental conditions.
-
-
Possible Cause: Insufficient treatment time.
-
Solution: Optimize the incubation time with this compound. A time course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration for observing downstream effects.
-
-
Possible Cause: The Wnt pathway in your cell line is not dependent on Fzd7.
-
Solution: Confirm Fzd7 expression in your cell line using qPCR or Western blotting. If Fzd7 levels are low, consider using a different cell model.
-
Issue 3: Observed cellular effects do not correlate with Fzd7 inhibition.
-
Possible Cause: Off-target effects of this compound.
-
Solution: As this compound contains a benzimidazole scaffold, which can have broad biological activities, it is crucial to perform control experiments.[10][11] Use a structurally different Fzd7 inhibitor to see if it phenocopies the results.[5] Additionally, test the effect of this compound in a Fzd7-null cell line.[6]
-
-
Possible Cause: Artifacts in the assay readout.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay | Cell Line | IC50 (µM) | Reference |
| Wnt/β-catenin signaling (Wnt3A induced) | HEK293 | 0.66 | [2] |
| Wnt/β-catenin signaling (LRP6 induced) | HEK293 | 0.78 | [2] |
| Cell Proliferation | HS578T (Breast Cancer) | 2.2 | [1] |
| Cell Proliferation | BT549 (Breast Cancer) | 1.9 | [1] |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. It is recommended to start from a high concentration (e.g., 20 µM) and perform 8-10 dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Wnt/β-catenin Reporter Assay (TOPFlash/FOPFlash)
-
Transfection: Co-transfect cells with a TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours of transfection, treat the cells with this compound at various concentrations for a predetermined optimal time. Co-treatment with a Wnt ligand (e.g., Wnt3a) is necessary to activate the pathway.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Protocol 3: Western Blotting for β-catenin and c-myc
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the optimized duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, c-myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Optimal antibody dilutions should be determined empirically.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of β-catenin and c-myc to the loading control.
Mandatory Visualizations
Caption: Canonical Wnt/Fzd7 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing and validating this compound dosage.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of Wnt signaling by Frizzled7 antibody-coated nanoshells sensitizes triple-negative breast cancer cells to the autophagy regulator chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of SRI 37892
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating potential off-target effects of SRI 37892, a potent Frizzled 7 (Fzd7) inhibitor. By understanding and addressing these effects, researchers can ensure the validity of their experimental results and the specificity of their findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that targets the transmembrane domain of Frizzled 7 (Fzd7), a receptor in the Wnt signaling pathway.[1][2][3][4][5] By binding to Fzd7, this compound blocks the Wnt/β-catenin signaling cascade.[1][2][3][4][5]
Q2: What are off-target effects and why are they a concern when using this compound?
Q3: Are there any known off-target effects for this compound?
As of now, there is limited publicly available information specifically detailing the off-target profile of this compound. However, studies on other Frizzled-targeting compounds have revealed off-target activities, such as inhibition of downstream components of the Wnt pathway or even assay-specific interference like firefly luciferase inhibition. Therefore, a proactive approach to identifying potential off-targets for this compound is highly recommended.
Q4: What is the first step I should take to assess the potential for off-target effects with this compound in my experiments?
A good first step is to perform a dose-response experiment in your cellular model and compare the concentration of this compound required to elicit your phenotype of interest with its reported IC50 for Fzd7 inhibition (in the sub-micromolar to low micromolar range).[1][2][3][4][5] A significant discrepancy between these values may suggest an off-target effect.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues that may arise during experiments with this compound, potentially indicating off-target effects.
Issue 1: Observed Phenotype is Inconsistent with Wnt/β-catenin Pathway Inhibition
Possible Cause: The observed cellular response may be due to this compound interacting with an unintended target.
Troubleshooting Steps:
| Step | Action | Expected Outcome if On-Target | Indication of Off-Target Effect |
| 1. Secondary Inhibitor Validation | Treat cells with a structurally different Fzd7 or Wnt pathway inhibitor. | The same phenotype is observed. | The phenotype is not replicated, suggesting it is specific to this compound's chemical structure. |
| 2. Rescue Experiment | Overexpress Fzd7 in your cells and then treat with this compound. | The phenotypic effect of this compound is diminished or abolished. | The phenotype is not rescued, indicating the effect is independent of Fzd7. |
| 3. Downstream Pathway Analysis | Measure the levels of key downstream effectors of Wnt/β-catenin signaling (e.g., active β-catenin, Axin2 expression). | A decrease in the activity of downstream effectors correlates with the observed phenotype. | The phenotype is observed without a corresponding change in canonical Wnt pathway activity. |
Issue 2: Unexpected Cellular Toxicity at Effective Concentrations
Possible Cause: this compound may be interacting with essential cellular proteins, leading to toxicity.
Troubleshooting Steps:
| Step | Action | Expected Outcome if On-Target Toxicity | Indication of Off-Target Toxicity |
| 1. Counter-Screening | Test this compound in a cell line that does not express Fzd7. | The toxicity is significantly reduced or absent. | Toxicity persists, indicating it is independent of Fzd7 inhibition. |
| 2. Target Knockdown/Knockout | Use siRNA or CRISPR to reduce or eliminate Fzd7 expression and observe if it phenocopies the toxicity. | Knockdown/knockout of Fzd7 results in a similar toxic phenotype. | No toxicity is observed upon Fzd7 knockdown/knockout, suggesting the toxicity of this compound is off-target. |
| 3. In Vitro Safety Profiling | Screen this compound against a panel of known safety-related targets (e.g., hERG, CYPs). | No significant interactions are detected. | Significant binding or inhibition of safety-related targets is identified. |
Experimental Protocols
Here are detailed methodologies for key experiments to identify and characterize the off-target effects of this compound.
Protocol 1: In Silico Off-Target Prediction
Objective: To computationally predict potential off-target interactions of this compound based on its chemical structure.
Methodology:
-
Obtain the chemical structure of this compound (SMILES or SDF format).
-
Utilize publicly available or commercial in silico target prediction tools (e.g., SwissTargetPrediction, SuperPred, PASS Online).
-
These tools compare the structure of this compound to libraries of compounds with known protein targets.
-
Analyze the prediction results, which typically provide a list of potential off-targets ranked by probability or similarity score.
-
Prioritize high-probability off-targets for experimental validation.
Protocol 2: Proteomic Profiling for Off-Target Identification
Objective: To empirically identify the proteins that physically interact with this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with either this compound at a working concentration or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Affinity Purification (using a derivatized this compound probe) or Thermal Proteome Profiling (TPP):
-
Affinity Purification: Incubate the cell lysate with beads conjugated to a modified version of this compound.
-
TPP: Subject the lysate to a temperature gradient, as protein-ligand binding can alter thermal stability.
-
-
Mass Spectrometry:
-
Elute the bound proteins (affinity purification) or analyze the soluble protein fraction at each temperature (TPP).
-
Identify and quantify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the protein profiles of the this compound-treated samples with the vehicle control.
-
Proteins that are significantly enriched in the this compound sample are potential off-targets.
-
Protocol 3: Phenotypic Screening
Objective: To identify off-target effects by observing a broad range of cellular phenotypes.
Methodology:
-
Assay Panel Selection:
-
Choose a diverse panel of cell-based assays that measure various cellular processes (e.g., cell cycle progression, apoptosis, mitochondrial function, various signaling pathways).
-
-
Compound Treatment:
-
Treat a panel of well-characterized cell lines with this compound at multiple concentrations.
-
-
High-Content Imaging and Analysis:
-
Utilize automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously.
-
-
Data Interpretation:
-
Analyze the "phenotypic fingerprint" of this compound.
-
Compare this fingerprint to those of well-characterized reference compounds to infer potential mechanisms of action and off-target effects.
-
Visualizations
Caption: On-target effect of this compound on the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel frizzled-7 inhibitors by targeting the receptor's transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of SRI 37892 in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the Frizzled-7 (Fzd7) inhibitor, SRI 37892, achieving consistent and reliable experimental results is paramount. A common challenge encountered is the stability of the compound in aqueous cell culture environments, which can significantly impact its efficacy and the reproducibility of data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound instability in cell culture?
A1: Instability of this compound can manifest in several ways, including:
-
Precipitation: The compound may fall out of solution, appearing as visible particles, cloudiness, or a film in the culture medium.
-
Loss of Potency: A gradual or sudden decrease in the expected biological activity of the compound, leading to inconsistent IC50 values between experiments.
-
High Variability: Significant differences in results between technical replicates or across different experimental days.
Q2: What are the primary factors that can affect the stability of this compound in my cell culture experiments?
A2: Several factors can influence the stability of a small molecule inhibitor like this compound in cell culture media:
-
Solvent Choice and Final Concentration: this compound is readily soluble in dimethyl sulfoxide (DMSO). However, when a concentrated DMSO stock is diluted into an aqueous culture medium, the abrupt change in polarity can cause the compound to precipitate.
-
Media Composition: Different base media (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with this compound and affect its solubility and stability.
-
pH of the Medium: The pH of the culture medium can influence the ionization state and solubility of the compound.
-
Temperature: Temperature fluctuations, such as moving media from cold storage to a 37°C incubator, can impact compound solubility.
-
Presence of Serum: Components within fetal bovine serum (FBS) or other sera can bind to the compound, potentially affecting its availability and stability.
-
Light Exposure: Some compounds are sensitive to light and can degrade upon prolonged exposure.
Q3: How can I prepare my this compound stock and working solutions to maximize stability?
A3: Proper preparation is crucial. It is recommended to first prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, create intermediate dilutions of the stock solution in DMSO before making the final dilution into the aqueous cell culture medium. This gradual dilution helps to prevent precipitation. Always add the compound to the media dropwise while gently vortexing to ensure thorough mixing.
Troubleshooting Guides
Issue 1: Observation of Precipitate in Cell Culture Medium
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells and may affect compound solubility. |
| Rapid Change in Solvent Polarity | Prepare serial dilutions of the this compound stock solution in DMSO before the final dilution into the aqueous medium. Add the final aliquot to the medium slowly and with gentle agitation. |
| Compound Concentration Exceeds Solubility Limit | Determine the kinetic solubility of this compound in your specific cell culture medium. If the desired concentration is too high, consider using a lower, more soluble concentration or exploring formulation strategies. |
| Temperature-Dependent Solubility | Pre-warm the cell culture medium to 37°C before adding the this compound solution. Ensure the incubator maintains a stable temperature. |
| Interaction with Media Components | Test the solubility of this compound in a simpler buffer, such as Phosphate-Buffered Saline (PBS), to determine if specific media components are causing precipitation. If so, and if your experimental design allows, consider testing in a different base medium. |
Issue 2: Inconsistent Biological Activity or High Variability in Results
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Degradation of this compound in Media | Perform a stability study to determine the half-life of this compound in your specific cell culture medium at 37°C. This will help you determine the optimal time frame for your experiments and whether the medium needs to be replaced with fresh compound during long-term assays. |
| Adsorption to Plasticware | Some hydrophobic compounds can adsorb to the surface of plastic culture vessels. Consider using low-adhesion plasticware or pre-coating plates with a blocking agent if this is suspected. |
| Cell Density and Confluency | Inconsistent cell numbers can lead to variable results. Ensure that cells are seeded at a consistent density and that experiments are performed at a similar level of confluency. |
| Inconsistent Pipetting or Mixing | Use calibrated pipettes and ensure thorough but gentle mixing when adding this compound to the culture wells to ensure a uniform final concentration. |
| Freeze-Thaw Cycles of Stock Solution | Aliquot your high-concentration DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
100% DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
HPLC system with a C18 column and UV detector
-
Incubator at 37°C with 5% CO2
-
Microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Spike the cell culture medium with this compound to a final concentration of 10 µM. Prepare a sufficient volume to collect samples at multiple time points.
-
Immediately after spiking (T=0), take an aliquot (e.g., 100 µL) and add it to a microcentrifuge tube containing an equal volume of acetonitrile to precipitate proteins and halt degradation. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant for HPLC analysis.
-
Incubate the remaining medium at 37°C in a CO2 incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). Process each sample as described in step 3.
-
Prepare a standard curve of this compound in a 50:50 mixture of cell culture medium and acetonitrile.
-
Analyze the collected supernatants and standards by HPLC. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Monitor the absorbance at the appropriate wavelength for this compound.
-
Quantify the concentration of this compound at each time point using the standard curve.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Caption: Wnt/β-catenin signaling pathway inhibited by this compound.
Addressing inconsistencies in SRI 37892 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SRI 37892, a potent Frizzled-7 (Fzd7) inhibitor that modulates Wnt/β-catenin signaling.[1] Our goal is to help you address potential inconsistencies in your experimental results and ensure the reliability and reproducibility of your data.
Troubleshooting Guide: Addressing Inconsistencies in Experimental Results
Variability in experimental outcomes can arise from a multitude of factors. This guide provides a structured approach to identifying and resolving common issues encountered during this compound experimentation.
Table 1: Troubleshooting Common Experimental Inconsistencies
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values across experiments | 1. Inconsistent cell passage number or confluency. 2. Variation in this compound stock solution stability or concentration. 3. Fluctuations in incubation times or reagent concentrations. 4. Inconsistent serum concentration in cell culture media. | 1. Use cells within a consistent, narrow passage number range. Seed cells to achieve a consistent confluency at the time of treatment. 2. Prepare fresh stock solutions of this compound in DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. Verify concentration using spectrophotometry if possible. 3. Standardize all incubation times and ensure accurate pipetting of all reagents. 4. Use a consistent and validated batch of serum for all experiments. |
| Lower than expected potency (high IC50 value) | 1. Suboptimal dissolution of this compound in aqueous media. 2. Presence of serum proteins that bind to the compound. 3. High expression of drug efflux pumps in the cell line. 4. Degradation of the compound. | 1. This compound is typically dissolved in DMSO.[1] When diluting into aqueous media, ensure thorough mixing and avoid precipitation. A gradient dilution in DMSO before adding to the medium is recommended.[1] 2. Test the compound in lower serum or serum-free conditions, if compatible with your cell line. 3. Use cell lines with known low expression of ABC transporters or co-administer with an efflux pump inhibitor as a control experiment. 4. Ensure proper storage of the compound and use freshly prepared solutions. |
| Unexpected off-target effects or cellular toxicity | 1. High concentrations of this compound leading to non-specific effects. 2. DMSO concentration is too high in the final culture medium. 3. Contamination of cell cultures or reagents. | 1. Perform a dose-response curve to identify the optimal concentration range. Use the lowest effective concentration. 2. Ensure the final DMSO concentration is below 0.5% (v/v) and that all experimental arms, including vehicle controls, have the same final DMSO concentration. 3. Regularly test cell lines for mycoplasma contamination. Use sterile techniques and fresh reagents. |
| Inconsistent downstream signaling results (e.g., β-catenin levels) | 1. Timing of sample collection is not optimal to observe the desired effect. 2. Issues with antibody specificity or sensitivity in Western blotting. 3. Cell line may have mutations downstream of Fzd7 in the Wnt pathway. | 1. Perform a time-course experiment to determine the optimal time point for observing changes in downstream signaling events. 2. Validate antibodies using positive and negative controls. Use blocking peptides where available. 3. Sequence key pathway components (e.g., APC, β-catenin) in your cell line or use a reporter assay to confirm pathway integrity. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
A1: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM).[1] It is advisable to sonicate to ensure complete dissolution.[1] Store the stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. It is recommended to first create a gradient dilution of the inhibitor with DMSO before adding it to the aqueous buffer or cell culture medium to avoid precipitation.[1]
Q2: What are the appropriate positive and negative controls for my experiments?
A2:
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as your this compound-treated samples) is essential to control for any effects of the solvent on your cells.
-
Positive Control (for Wnt pathway activation): Treatment with a known Wnt pathway agonist, such as Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021), can confirm that the pathway is active and responsive in your cell model.
-
Positive Control (for inhibition): If available, another known inhibitor of the Wnt/β-catenin pathway can be used as a comparator for the effects of this compound.
Q3: Why am I not seeing an effect of this compound on my cells?
A3: This could be due to several reasons:
-
Cell Line Resistance: The cell line you are using may have a mutation downstream of Fzd7 (e.g., in APC or β-catenin), rendering it insensitive to an upstream inhibitor like this compound.
-
Low Fzd7 Expression: Your cell line may not express Fzd7 at a high enough level for this compound to have a significant effect. Confirm Fzd7 expression using qPCR or Western blotting.
-
Incorrect Dosing: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration.
-
Compound Inactivity: Ensure your compound has been stored correctly and has not degraded.
Q4: How can I confirm that this compound is inhibiting the Wnt/β-catenin pathway in my system?
A4: To confirm on-target activity, you can measure the downstream effects of Wnt/β-catenin signaling. Common methods include:
-
TOP/FOP Flash Reporter Assay: A luciferase-based reporter assay to directly measure β-catenin/TCF/LEF-mediated transcription.
-
Western Blotting: Assess the levels of active (non-phosphorylated) β-catenin and total β-catenin, as well as the expression of downstream target genes like c-Myc and Cyclin D1.
-
Quantitative PCR (qPCR): Measure the mRNA levels of Wnt target genes such as AXIN2, MYC, and CCND1.
Experimental Protocols
Protocol 1: Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
-
Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated binding sites, as a negative control) plasmids and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Wnt Pathway Activation: After 24 hours, stimulate the cells with Wnt3a conditioned medium or a GSK3β inhibitor to activate the Wnt pathway.
-
This compound Treatment: Concurrently, treat the cells with a range of this compound concentrations and a vehicle control (DMSO).
-
Luciferase Assay: After another 24-48 hours, lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOP-Flash and FOP-Flash Firefly luciferase values to the Renilla luciferase values. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Protocol 2: Western Blot for β-catenin
-
Cell Treatment: Plate cells and allow them to adhere. Treat with Wnt3a (or other agonist) and/or this compound for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against active β-catenin, total β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Visualizations
Caption: Wnt/β-catenin signaling pathway with the inhibitory action of this compound on Fzd7.
Caption: General experimental workflow for testing the effects of this compound on cultured cells.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Best practices for long-term storage of SRI 37892
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of SRI 37892.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a small molecule inhibitor of Frizzled 7 (Fzd 7), a receptor in the Wnt/β-catenin signaling pathway.[1][2] It is utilized in research, particularly in studies involving cancer cell proliferation.[1][2]
What are the recommended long-term storage conditions for this compound?
The optimal storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent.
Can I store this compound at room temperature?
No, room temperature storage is not recommended. While the powder form may not be highly sensitive to brief periods at ambient temperature during shipping, long-term stability is not guaranteed.[3] For optimal stability, adhere to the recommended refrigerated or frozen conditions.
Does this compound need to be protected from light?
While not always explicitly stated, it is good laboratory practice to protect all chemical compounds from light, especially during long-term storage, to prevent potential degradation. Some suppliers may ship light-sensitive molecules in amber glass bottles.[3]
What solvents are compatible with this compound?
This compound is soluble in DMSO (Dimethyl sulfoxide).[1][3] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO, which is then further diluted in culture medium to the final working concentration.[3]
Troubleshooting Guides
Issue: The powdered this compound has clumped together.
-
Possible Cause: Exposure to moisture.
-
Solution: Ensure the container is tightly sealed and stored in a low-humidity environment. Before opening, allow the vial to warm to room temperature to prevent condensation.
Issue: The this compound solution has precipitated.
-
Possible Cause 1: The compound precipitated out of solution upon addition to an aqueous medium.[3]
-
Solution 1: To avoid precipitation, it is recommended to perform a serial dilution of the DMSO stock solution in DMSO first, and then add the diluted inhibitor to the aqueous buffer or cell culture medium.[3]
-
Possible Cause 2: The temperature of the solvent or medium was too low during dilution.[3]
-
Solution 2: Pre-warm the stock solution and the destination medium (e.g., cell culture media) to 37°C before dilution.[3] If precipitation still occurs, sonication can be used to help redissolve the compound.[3]
Issue: Inconsistent experimental results.
-
Possible Cause: Improper storage leading to degradation of the compound, or improper dissolution.
-
Solution: Review the storage and handling procedures. Ensure the compound has been stored at the correct temperature and protected from light. Verify the dissolution protocol, especially if working with aqueous solutions.
Data Summary
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[3] |
| 4°C | Up to 6 months[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[3] |
| -20°C | Up to 6 months[1] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 465.53 g/mol .[3][4]
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Visual Guides
Caption: Recommended long-term storage conditions for this compound.
Caption: Workflow to prevent precipitation when preparing working solutions.
References
How to control for confounding variables in SRI 37892 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for confounding variables in experiments involving SRI 37892, a Frizzled-7 (FZD7) inhibitor.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary mechanism of action? | This compound is a small molecule inhibitor of Frizzled-7 (FZD7), a receptor involved in the Wnt/β-catenin signaling pathway. Its primary mechanism is to block the binding of Wnt ligands to FZD7, thereby inhibiting the downstream signaling cascade that leads to the accumulation of β-catenin and the transcription of Wnt target genes. |
| What are the most common confounding variables in this compound experiments? | The most common confounding variables include: 1. Off-target effects: this compound may inhibit other Frizzled receptors or unrelated proteins.[1][2][3] 2. Cell line-specific effects: The response to this compound can vary significantly between different cell lines due to variations in the expression of Wnt pathway components. 3. Assay-specific artifacts: The choice of assay to measure Wnt signaling can introduce artifacts. For example, some compounds have been shown to directly inhibit firefly luciferase, a common reporter in Wnt assays.[2][3] 4. Crosstalk with other signaling pathways: The Wnt/β-catenin pathway is known to interact with other signaling pathways, such as the androgen signaling pathway, which can confound results.[4] |
| How can I be sure my experimental results are due to the specific inhibition of FZD7? | To ensure specificity, it is crucial to include proper controls. This includes using a negative control compound that is structurally similar to this compound but inactive, as well as a positive control inhibitor of the Wnt pathway that acts downstream of FZD7 (e.g., a GSK3β inhibitor). Additionally, performing rescue experiments by overexpressing FZD7 can help confirm that the effects of this compound are on-target. |
| What is the recommended solvent and storage condition for this compound? | Based on available information for similar compounds, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, it is important to minimize the final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. |
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Wnt Signaling
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Cell line is not responsive to FZD7 inhibition | Confirm that your cell line expresses FZD7 at a sufficient level. You can do this using techniques like qPCR or Western blotting. |
| Degradation of this compound | Ensure proper storage of the compound and prepare fresh working solutions for each experiment. |
| Issues with the Wnt signaling assay | Verify the functionality of your assay using a known activator and inhibitor of the Wnt pathway. For reporter assays, consider using a reporter with a different enzymatic output to rule out direct inhibition of the reporter protein.[2][3] |
Issue 2: Observed Effects are Suspected to be Off-Target
| Possible Cause | Troubleshooting Step |
| This compound is inhibiting other proteins | Use a panel of related cell lines with varying expression levels of different Frizzled receptors to assess selectivity. Perform a rescue experiment by overexpressing FZD7. If the effect of this compound is diminished, it suggests on-target activity. |
| The observed phenotype is due to general toxicity | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to non-specific cytotoxicity of the compound at the concentrations used. |
| Confounding effects from other signaling pathways | Investigate potential crosstalk with other relevant signaling pathways in your experimental system. For example, in prostate cancer cell lines, consider the influence of androgen signaling.[4] |
Experimental Protocols
Protocol 1: Wnt/β-catenin Reporter Assay (TOP-Flash Assay)
This protocol is a widely used method to measure the activity of the canonical Wnt/β-catenin signaling pathway.[5]
Materials:
-
Cells of interest
-
Lipofectamine 2000 or other suitable transfection reagent
-
TOP-Flash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression)
-
FOP-Flash reporter plasmid (negative control with mutated TCF/LEF binding sites)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Wnt3a conditioned medium or purified Wnt3a protein (pathway activator)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in a 24-well plate and allow them to attach overnight.
-
Co-transfect cells with the TOP-Flash or FOP-Flash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing either vehicle (DMSO), Wnt3a, this compound, or a combination of Wnt3a and this compound.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
Data Analysis: Compare the relative luciferase activity in the this compound-treated cells to the Wnt3a-stimulated control. A significant decrease in luciferase activity in the presence of this compound indicates inhibition of the Wnt/β-catenin pathway.
Protocol 2: Western Blot for Active β-catenin
This protocol allows for the direct measurement of stabilized, active β-catenin levels.
Materials:
-
Cells of interest
-
Wnt3a conditioned medium or purified Wnt3a protein
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-active-β-catenin (non-phosphorylated), anti-total-β-catenin, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with vehicle (DMSO), Wnt3a, this compound, or a combination of Wnt3a and this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify the band intensities and normalize the active β-catenin levels to the total β-catenin and the loading control (GAPDH). A decrease in the level of active β-catenin in this compound-treated cells compared to the Wnt3a-stimulated control indicates pathway inhibition.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effect of this compound on Wnt signaling.
Caption: Logical relationships for troubleshooting confounding variables in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenging Reported Frizzled-Targeting Compounds in Selective Assays Reveals Lack of Functional Inhibition and Claimed Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Androgen signaling is a confounding factor for β-catenin-mediated prostate tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
Refining SRI 37892 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SRI 37892, a potent and selective small molecule inhibitor of the Frizzled-7 (Fzd7) receptor. Our goal is to assist you in refining your experimental protocols, with a particular focus on optimizing treatment duration for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel small molecule inhibitor that targets the transmembrane domain of the Frizzled-7 (Fzd7) receptor. By binding to Fzd7, this compound blocks the Wnt/β-catenin signaling pathway. This inhibition leads to a decrease in the phosphorylation of LRP6, a reduction in the levels of cytosolic β-catenin, and subsequent downregulation of Wnt target genes like axin2 and survivin.[1]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The effective concentration of this compound can vary between cell lines. Based on published data, IC50 values for the inhibition of Wnt/β-catenin signaling are in the sub-micromolar range (e.g., 0.66 µM in Wnt3A-expressing HEK293 cells). For cancer cell proliferation assays, IC50 values are typically around 2 µM.[1] We recommend performing a dose-response curve for your specific cell line to determine the optimal concentration.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Sonication may be required to fully dissolve the compound. For long-term storage, it is advisable to store the DMSO stock solution at -20°C. When preparing working solutions, dilute the stock in your cell culture medium. To avoid precipitation, it's recommended to first create a more diluted stock in DMSO before the final dilution in aqueous media.[2]
Q4: How long should I treat my cells with this compound to observe an effect?
A4: The optimal treatment duration is highly dependent on the cell type and the specific endpoint being measured. Published studies have reported treatment times ranging from 24 to 96 hours.[1] For transcriptional readouts (e.g., TOPFlash reporter assay or qPCR of Wnt target genes), an initial time-course experiment of 12, 24, and 48 hours is recommended. For longer-term assays, such as cell viability or colony formation, treatment durations of 72 to 96 hours or longer may be necessary.
Q5: Is this compound stable in cell culture medium?
Troubleshooting Guides
Issue 1: No or weak inhibition of Wnt/β-catenin signaling is observed.
| Possible Cause | Suggested Solution |
| Suboptimal concentration of this compound | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line. |
| Insufficient treatment duration | Conduct a time-course experiment. Analyze downstream effects at multiple time points (e.g., 12, 24, 48 hours) to capture the kinetics of Wnt pathway inhibition. The peak effect may occur at a different time in your system. |
| Compound instability | For experiments longer than 48 hours, consider replenishing the media with freshly diluted this compound every 24-48 hours. |
| Cell line insensitivity | Confirm that your cell line expresses Fzd7 and is dependent on Wnt/β-catenin signaling for the phenotype you are studying. You can assess Fzd7 expression by Western blot or qPCR. |
| Issues with compound dissolution | Ensure the compound is fully dissolved in DMSO before further dilution. Sonication can aid dissolution. Visually inspect the stock solution for any precipitate. |
Issue 2: High background or inconsistent results in the TOPFlash reporter assay.
| Possible Cause | Suggested Solution |
| Variable transfection efficiency | Co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize the TOPFlash activity.[6][7] |
| High basal Wnt activity | Use the FOPFlash reporter (containing mutated TCF/LEF binding sites) as a negative control to determine the level of non-specific luciferase expression.[6][7][8] |
| Cell density at transfection | Optimize the cell seeding density to ensure consistent transfection efficiency and cell health. |
| Inappropriate lysis and reading time | Follow the manufacturer's protocol for the dual-luciferase reporter assay system regarding cell lysis and measurement times to ensure optimal signal. |
Issue 3: Difficulty in detecting changes in β-catenin levels by Western blot.
| Possible Cause | Suggested Solution |
| Subcellular fractionation | Analyze the cytoplasmic and nuclear fractions separately to get a clearer picture of β-catenin localization and degradation. Use appropriate markers (e.g., GAPDH for cytoplasm, Histone H3 for nucleus) to confirm fraction purity.[9] |
| Antibody quality | Use a validated antibody specific for the form of β-catenin you are interested in (total, active, or phosphorylated).[10][11] |
| Timing of analysis | Changes in β-catenin protein levels can be transient. Perform a time-course experiment to identify the optimal time point for observing a decrease in cytoplasmic β-catenin after this compound treatment. |
| Protein loading and transfer | Ensure equal protein loading by performing a protein quantification assay (e.g., BCA). Verify efficient protein transfer to the membrane using Ponceau S staining.[10] |
Experimental Protocols
Protocol 1: TOPFlash/FOPFlash Luciferase Reporter Assay
This protocol is designed to quantify the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOPFlash (or FOPFlash as a negative control) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly (TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the TOPFlash/FOPFlash luciferase activity to the Renilla luciferase activity for each well.[6][7][8]
Protocol 2: Western Blotting for β-catenin
This protocol details the detection of β-catenin protein levels.
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Subcellular Fractionation (Optional): To analyze cytoplasmic and nuclear β-catenin separately, use a nuclear and cytoplasmic extraction kit.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (and loading controls like GAPDH or Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9][10]
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcancer.org [jcancer.org]
- 7. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beta-Catenin Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Challenges in Replicating Studies with SRI 37892
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully replicating studies involving the Frizzled-7 (Fzd7) inhibitor, SRI 37892.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the transmembrane domain of Frizzled-7 (Fzd7), a receptor in the Wnt signaling pathway.[1] By binding to Fzd7, this compound blocks the Wnt/β-catenin signaling cascade.[1] This pathway is crucial for embryonic development and is often dysregulated in various cancers, making it a target for therapeutic intervention.[2][3]
Q2: What are the reported IC50 values for this compound in key cell lines?
A2: The half-maximal inhibitory concentration (IC50) values for this compound have been reported in several cell lines. These values are crucial for designing experiments with appropriate concentrations of the inhibitor.
| Cell Line | Assay Type | Reported IC50 (µM) |
| HEK293 (Wnt3a-induced) | Wnt/β-catenin signaling | 0.66 |
| HEK293 (LRP6-expressing) | Wnt/β-catenin signaling | 0.78 |
| HS578T (Breast Cancer) | Cell Proliferation | 2.2 |
| BT549 (Breast Cancer) | Cell Proliferation | 1.9 |
Q3: How should I prepare and store this compound?
A3: For optimal results, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the solid compound at -20°C for up to one year and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Are there known off-target effects for this compound?
A4: While the original study identified this compound as a Fzd7 inhibitor, it is important to consider potential off-target effects, which are common for small molecule inhibitors.[4] Some compounds targeting Frizzled receptors have been reported to have off-target activities, including inhibition of the firefly luciferase reporter enzyme itself.[5][6] Therefore, it is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of Fzd7.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Inconsistent Results in Wnt/β-catenin Reporter Assays (e.g., TOP/FOP Flash Assay)
Problem: High variability or unexpected results in your luciferase-based reporter assays.
Potential Causes and Solutions:
-
Luciferase Inhibition: this compound, like some other Frizzled inhibitors, may directly inhibit the firefly luciferase enzyme.[5][6]
-
Solution: Perform a control experiment by adding this compound to cells with constitutively active luciferase expression or to a cell-free luciferase assay to test for direct inhibition.
-
-
Cell Health and Density: Inconsistent cell seeding density or poor cell viability can lead to variable results.[7][8]
-
Reagent Quality and Handling: Degradation of luciferase reagents can cause a weak or inconsistent signal.[12][13]
-
Solution: Use freshly prepared reagents and protect them from light. Ensure consistent pipetting techniques, preferably using a master mix.[13]
-
Difficulty in Detecting Inhibition of LRP6 Phosphorylation
Problem: Western blot analysis does not show a decrease in phosphorylated LRP6 (p-LRP6) upon treatment with this compound.
Potential Causes and Solutions:
-
Suboptimal Antibody Performance: The phospho-specific antibody may not be sensitive or specific enough.
-
Solution: Validate your anti-p-LRP6 antibody using positive and negative controls. Consider treating a control cell lysate with a phosphatase to confirm the antibody's specificity for the phosphorylated form.[14]
-
-
Sample Preparation Issues: Phosphatases present in the cell lysate can dephosphorylate p-LRP6, leading to a false negative result.[15]
-
Solution: Always include phosphatase inhibitors in your lysis buffer and keep samples on ice.
-
-
Blocking Buffer Choice: Using milk as a blocking agent can sometimes lead to high background due to the presence of phosphoproteins like casein.[15]
-
Solution: Use a blocking buffer containing Bovine Serum Albumin (BSA) instead of milk.[14]
-
Variability in Cell Viability/Proliferation Assays
Problem: Inconsistent IC50 values or high variability in cell viability assays (e.g., CellTiter-Glo).
Potential Causes and Solutions:
-
Assay Timing and Cell Density: The timing of the assay and the initial cell density are critical for reproducible results.[7][8]
-
Edge Effects in Multi-well Plates: Wells on the edge of the plate are more prone to evaporation, which can affect cell growth and reagent concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Compound Precipitation: this compound may precipitate in the cell culture medium, especially at higher concentrations.
-
Solution: Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration of DMSO in the final culture volume or preparing fresh dilutions.
-
Detailed Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for essential experiments are provided below.
Wnt/β-catenin Signaling Assay (TOP/FOP Flash Luciferase Reporter Assay)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.[1][16][17]
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with either TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) reporter plasmids, along with a Renilla luciferase plasmid for normalization of transfection efficiency.[16][17]
-
Wnt3a Stimulation and this compound Treatment: After 24 hours, replace the medium with fresh medium containing Wnt3a to stimulate the pathway. Concurrently, treat the cells with varying concentrations of this compound or DMSO as a vehicle control.
-
Cell Lysis and Luciferase Measurement: After a 24-hour incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPFlash to FOPFlash activity indicates the level of Wnt/β-catenin signaling.
LRP6 Phosphorylation Assay (Western Blot)
This assay assesses the phosphorylation status of the Wnt co-receptor LRP6.[18]
-
Cell Treatment: Plate cells (e.g., HS578T or BT549) and allow them to adhere. Treat the cells with this compound at the desired concentrations for the specified time. Include a positive control (e.g., Wnt3a stimulation) and a negative control (vehicle).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST.[14] Incubate with a primary antibody specific for phosphorylated LRP6 (p-LRP6). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total LRP6 to ensure equal loading.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells based on ATP levels.[19][20][21]
-
Cell Seeding: Seed cells (e.g., HS578T or BT549) in a 96-well opaque-walled plate at a pre-optimized density.[22][23]
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include wells with vehicle control (DMSO) and no-cell controls (media only) for background subtraction.
-
Incubation: Incubate the plate for the desired duration (e.g., 96 hours).[12]
-
Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.[20][23]
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings and normalize the results to the vehicle control to determine the percentage of cell viability.
Visualizations
Signaling Pathway of this compound Action
References
- 1. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 2. oncotarget.com [oncotarget.com]
- 3. A Putative Frizzled 7-Targeting Compound Acts as a Firefly Luciferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenging Reported Frizzled-Targeting Compounds in Selective Assays Reveals Lack of Functional Inhibition and Claimed Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helix.dnares.in [helix.dnares.in]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. goldbio.com [goldbio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. jcancer.org [jcancer.org]
- 17. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 20. OUH - Protocols [ous-research.no]
- 21. ch.promega.com [ch.promega.com]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
Strategies to enhance the bioavailability of SRI 37892 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SRI 37892. The focus is on strategies to enhance the in vivo bioavailability of this compound to achieve desired therapeutic exposure.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for in vivo studies?
A1: this compound is reported to be soluble in DMSO at a concentration of 50 mg/mL.[1] For in vivo administration, it is crucial to dilute the DMSO stock in a well-tolerated vehicle. A common practice is to prepare a stock solution in 100% DMSO and then dilute it with other co-solvents and aqueous solutions like saline or PBS. The final concentration of DMSO should be kept to a minimum (typically <10% of the total vehicle volume) to avoid toxicity in animal models.
Q2: I am observing low or inconsistent efficacy in my animal model. Could this be related to bioavailability?
A2: Yes, low or inconsistent efficacy is often linked to poor oral bioavailability.[2][3] This means that after administration, an insufficient amount of the active drug reaches the systemic circulation to exert its therapeutic effect.[4][5] Factors such as low aqueous solubility and poor membrane permeability can significantly limit a drug's bioavailability.[4] If this compound is a lipophilic compound, as is common for many kinase inhibitors, it may face these challenges.[3]
Q3: What are the initial signs of poor bioavailability in a pharmacokinetic (PK) study?
A3: Key indicators of poor bioavailability in a PK study include:
-
Low Cmax: The maximum observed plasma concentration is lower than expected.
-
Low AUC (Area Under the Curve): The total drug exposure over time is minimal.
-
High Variability: Significant differences in plasma concentrations are observed between individual animals.
-
Short Half-life (t½): While not always indicative of poor absorption, rapid clearance combined with poor absorption can lead to sub-therapeutic exposure.
Troubleshooting Guide: Enhancing this compound Bioavailability
This guide provides strategies to overcome common challenges associated with the in vivo delivery of poorly soluble compounds like this compound.
Issue: Low systemic exposure of this compound after oral administration.
Potential Cause: Poor aqueous solubility and/or slow dissolution rate in the gastrointestinal tract.
Solution Strategies:
A variety of formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[2][6][7] The choice of strategy depends on the specific physicochemical properties of this compound.[7] Below are several approaches, ranging from simple to more complex, that can be considered.
Strategy 1: Particle Size Reduction
Principle: Reducing the particle size of the drug increases the surface area available for dissolution, which can enhance the dissolution rate and subsequent absorption.[6][8]
Techniques:
-
Micronization: Grinding the drug powder to produce particles in the micrometer range (2-5 μm).[6]
-
Nanonization (Nanocrystals): Further reducing particle size to the nanometer range (100-250 nm) using techniques like ball-milling or high-pressure homogenization.[6][9] Nanoparticles offer a significantly larger surface area.[8]
Strategy 2: Amorphous Solid Dispersions
Principle: Converting the crystalline form of the drug to a higher-energy amorphous state can improve its solubility and dissolution rate.[6][7] This is often achieved by dispersing the drug in a polymer matrix.[2]
Common Polymers Used:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)[7]
-
HPMC-AS
Preparation Methods:
-
Solvent Evaporation: Dissolving both the drug and a polymer in a common solvent, followed by evaporation of the solvent.[2]
-
Hot Melt Extrusion: Mixing the drug and polymer and then heating them to form a molten solution that is cooled and milled.[2]
Strategy 3: Lipid-Based Formulations
Principle: Incorporating the drug into lipid-based systems can improve its solubilization in the gastrointestinal tract and may facilitate absorption through the lymphatic system, bypassing first-pass metabolism.[8]
Examples:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media (e.g., gastrointestinal fluids).[2][6] This enhances the solubilization and absorption of the drug.[6]
Strategy 4: Complexation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the lipophilic drug within their core and presenting a hydrophilic exterior to the aqueous environment, thereby increasing solubility.[2][10]
Comparison of Bioavailability Enhancement Strategies
The following table summarizes the potential impact of these strategies on key pharmacokinetic parameters for a hypothetical poorly soluble compound like this compound. The values are illustrative.
| Formulation Strategy | Typical Fold Increase in Cmax | Typical Fold Increase in AUC | Key Advantages | Key Disadvantages |
| Micronization | 2 - 5 | 2 - 5 | Simple, cost-effective process.[8] | Limited by drug's intrinsic solubility; risk of particle agglomeration. |
| Nanonization | 5 - 20 | 5 - 20 | Significant increase in surface area and dissolution rate.[8] | Higher manufacturing complexity; potential for physical instability.[9] |
| Solid Dispersion | 5 - 50 | 5 - 50 | Can achieve high drug loading; stabilizes amorphous form.[2] | Risk of recrystallization during storage; polymer selection is critical.[7] |
| SEDDS | 10 - 100 | 10 - 100 | Excellent for highly lipophilic drugs; can bypass first-pass metabolism.[6][8] | Potential for GI side effects from surfactants; requires careful formulation. |
| Cyclodextrin Complex | 5 - 20 | 5 - 20 | High solubility enhancement; well-established technology.[2] | Limited by the size of the drug molecule and complexation efficiency. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Nanosuspension via Wet Milling
-
Preparation: Weigh 100 mg of this compound and 50 mg of a stabilizer (e.g., a non-ionic polymer like Poloxamer 188).
-
Dispersion: Disperse the powder mixture in 10 mL of purified water.
-
Milling: Transfer the dispersion to a planetary ball mill with zirconium oxide grinding beads.
-
Operation: Mill the suspension at 400 RPM for 24-48 hours, with periodic checks of particle size using a dynamic light scattering (DLS) instrument.
-
Harvesting: Separate the nanosuspension from the grinding beads.
-
Characterization: Confirm the final particle size distribution and assess short-term stability before in vivo dosing.
Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 200 mg of PVP K30 in 10 mL of a suitable organic solvent (e.g., methanol or acetone).
-
Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound. For in vivo use, this powder can be suspended in an appropriate aqueous vehicle.
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. upm-inc.com [upm-inc.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Frizzled-7 Inhibitors in Cancer Research: SRI 37892 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway, has emerged as a compelling target in oncology. Its overexpression is implicated in the progression and maintenance of various cancers, including triple-negative breast cancer, hepatocellular carcinoma, and colorectal cancer.[1] Consequently, a range of inhibitory molecules are under investigation. This guide provides a comparative overview of the small molecule inhibitor SRI 37892 against other notable FZD7-targeting agents, with a focus on their mechanisms of action and supporting experimental data.
Overview of FZD7 Inhibitors
FZD7 inhibitors can be broadly categorized into small molecules and biologics, such as monoclonal antibodies and antibody-drug conjugates (ADCs). Each class presents distinct therapeutic strategies for disrupting FZD7-mediated oncogenic signaling.
-
This compound: A small molecule compound designed to inhibit FZD7 by targeting its transmembrane domain. This action is intended to block the Wnt/β-catenin signaling cascade.[2][3]
-
Vantictumab (OMP-18R5): A human monoclonal antibody that targets a broader range of Frizzled receptors, including FZD1, FZD2, FZD5, FZD7, and FZD8.[4][5] By binding to these receptors, it prevents the activation of the canonical Wnt signaling pathway.[4]
-
Septuximab Vedotin (F7-ADC): An antibody-drug conjugate that specifically targets FZD7. It comprises a FZD7-specific antibody linked to the microtubule-inhibiting agent monomethyl auristatin E (MMAE).[6][7][8] This design allows for the targeted delivery of a cytotoxic payload to FZD7-expressing cancer cells.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other FZD7 inhibitors. It is crucial to note that a direct head-to-head comparison of these inhibitors in the same experimental setting has not been published. The data presented here is collated from separate studies and may involve different experimental conditions.
Table 1: In Vitro Inhibition of Wnt/β-catenin Signaling
| Inhibitor | Assay Type | Cell Line | IC50 | Reference |
| This compound | Wnt/β-catenin Reporter Assay | HEK293 (Wnt3A-expressing) | 0.66 µM | [9] |
| This compound | Wnt/β-catenin Reporter Assay | HEK293 (LRP6-expressing) | 0.78 µM | [9] |
| Vantictumab | Wnt3A-induced β-catenin Reporter Assay | HEK293 | Not Reported | [4] |
| Fz7-21 (peptide) | Wnt3A-induced Wnt-β-catenin Reporter Assay | HEK293 | 100 nM | [9] |
Table 2: In Vitro Cancer Cell Proliferation/Viability
| Inhibitor | Assay Type | Cancer Cell Line | IC50 | Reference |
| This compound | Cell Viability Assay | HS578T (Breast Cancer) | 2.2 µM | [3] |
| This compound | Cell Viability Assay | BT549 (Breast Cancer) | 1.9 µM | [3] |
| Septuximab Vedotin (F7-ADC) | Cell Viability Assay | MA-148 (Ovarian Cancer) | 5 nM | [6] |
| Septuximab Vedotin (F7-ADC) | Cell Viability Assay | PA-1 (Ovarian Cancer) | 5 nM | [6] |
| Septuximab Vedotin (F7-ADC) | Cell Viability Assay | OVCAR-3 FZD7 (Ovarian Cancer) | 0.025 nM | [6] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for these inhibitors is the disruption of the Wnt/FZD7 signaling pathway. The canonical Wnt/β-catenin pathway is a key focus of this inhibition.
Experimental Protocols
Reproducibility is paramount in research. Below are detailed methodologies for key experiments cited in the evaluation of FZD7 inhibitors.
Wnt/β-catenin Reporter Assay
This assay quantifies the activity of the canonical Wnt signaling pathway.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates.
-
Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment and Wnt Stimulation:
-
After 24 hours, the medium is replaced with fresh medium containing the FZD7 inhibitor at various concentrations.
-
Cells are pre-incubated with the inhibitor for a defined period (e.g., 1 hour).
-
Wnt3a-conditioned medium or recombinant Wnt3a is added to stimulate the Wnt pathway.
-
-
Luciferase Activity Measurement:
-
After a further incubation period (e.g., 16-24 hours), cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of inhibitors on cancer cell proliferation and viability.
-
Cell Seeding:
-
Cancer cells (e.g., HS578T, BT549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing serial dilutions of the FZD7 inhibitor.
-
Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the inhibitor.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 72-96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance of the control wells is set as 100% viability.
-
The percentage of viable cells in the treated wells is calculated relative to the control.
-
The IC50 value is determined by plotting cell viability against the inhibitor concentration.
-
Conclusion
This compound represents a promising small molecule approach to targeting FZD7 in cancer. While the available data indicates its potential to inhibit Wnt signaling and cancer cell proliferation, a direct comparative analysis with other FZD7 inhibitors, such as the monoclonal antibody Vantictumab and the antibody-drug conjugate Septuximab Vedotin, is currently lacking in the published literature. Such studies would be invaluable for elucidating the relative efficacy and potential therapeutic niches for these different modalities. Researchers are encouraged to consider the distinct mechanisms of action and the available preclinical and clinical data when selecting an FZD7 inhibitor for their specific research context. The detailed protocols provided herein should aid in the design of future comparative studies to further clarify the therapeutic potential of these agents.
References
- 1. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wnt pathway inhibition via the targeting of Frizzled receptors results in decreased growth and tumorigenicity of human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A FZD7-specific Antibody–Drug Conjugate Induces Ovarian Tumor Regression in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A FZD7-specific Antibody-Drug Conjugate Induces Ovarian Tumor Regression in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frizzled (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Potency Showdown: A Comparative Analysis of FZD7 Inhibitors SRI 37892 and FZD7 Antagonist 28
For researchers, scientists, and drug development professionals, the targeting of the Frizzled-7 (FZD7) receptor, a key component of the Wnt/β-catenin signaling pathway, represents a promising frontier in cancer therapeutics. Two small molecule inhibitors, SRI 37892 and FZD7 antagonist 28, have emerged as notable tools in the quest to modulate this pathway. This guide provides a detailed, data-driven comparison of their potency, supported by experimental findings.
At a Glance: Potency Comparison
A direct comparison of the half-maximal inhibitory concentration (IC50) values reveals a significant difference in the potency of this compound and FZD7 antagonist 28 in cell-based assays.
| Compound | Assay | Cell Line | IC50 Value |
| This compound | Wnt/β-catenin signaling (Wnt3A induced) | HEK293 | 0.66 µM[1][2] |
| Wnt/β-catenin signaling (LRP6 expressing) | HEK293 | 0.78 µM[1][2] | |
| Cancer cell proliferation | HS578T (breast cancer) | 2.2 µM[2] | |
| Cancer cell proliferation | BT549 (breast cancer) | 1.9 µM[2] | |
| Cancer cell proliferation | General | ~2 µM[3][4][5] | |
| FZD7 antagonist 28 | Wnt3A-mediated β-catenin stabilization | HEK293T | 0.04 µM[6] |
Based on the available data, FZD7 antagonist 28 demonstrates significantly higher potency in inhibiting the Wnt/β-catenin signaling pathway, with an IC50 value approximately 16.5 times lower than that of this compound in a comparable assay.
Mechanism of Action: Targeting the FZD7 Transmembrane Domain
Both this compound and FZD7 antagonist 28 function as inhibitors of the FZD7 receptor.[3][5][6] FZD7 is a seven-transmembrane receptor that, upon binding with its ligand Wnt, activates the canonical Wnt/β-catenin signaling pathway.[5] This activation is crucial for embryonic development and tissue homeostasis, but its dysregulation is implicated in the progression of various cancers.[5]
These small molecules are designed to target the transmembrane domain (TMD) of FZD7.[2][5][6] By binding to this domain, they likely induce conformational changes that prevent the interaction of FZD7 with its co-receptor LRP5/6 and the subsequent recruitment of intracellular signaling components, ultimately blocking the stabilization and nuclear translocation of β-catenin.
Experimental Protocols
The following are generalized experimental protocols for assessing the potency of FZD7 inhibitors, based on the methodologies implied in the cited literature.
Wnt/β-catenin Signaling Assay (Luciferase Reporter Assay)
This assay is a common method to quantify the activity of the Wnt/β-catenin signaling pathway.
Methodology:
-
Cell Culture: HEK293T cells are seeded in multi-well plates.
-
Transfection: Cells are transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutively active promoter (e.g., Renilla luciferase for normalization).
-
Treatment: After a period of incubation, cells are treated with a range of concentrations of the inhibitor (this compound or FZD7 antagonist 28).
-
Stimulation: The Wnt/β-catenin pathway is stimulated by adding Wnt3A-conditioned media.
-
Lysis and Measurement: Following another incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal (from TOPFlash) is normalized to the Renilla luciferase signal. The normalized values are then plotted against the inhibitor concentration to determine the IC50 value.
Cancer Cell Proliferation Assay (e.g., MTS or MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HS578T, BT549) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the FZD7 inhibitor.
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow for cell proliferation.
-
Reagent Addition: A reagent such as MTS or MTT is added to each well. Metabolically active cells convert this reagent into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.
Conclusion
Both this compound and FZD7 antagonist 28 are valuable research tools for investigating the role of the Wnt/FZD7 signaling pathway in cancer and other diseases. The available data indicates that FZD7 antagonist 28 is a more potent inhibitor of Wnt/β-catenin signaling in vitro compared to this compound. This higher potency may translate to lower effective concentrations in experimental settings. However, the selection of an appropriate inhibitor will also depend on other factors such as specificity, off-target effects, and in vivo efficacy, which require further investigation. The experimental protocols outlined provide a foundation for researchers to independently verify and expand upon these findings.
References
- 1. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 2. This compound |CAS:1030769-75-5 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FZD7 antagonist 28 | Frizzled 7 inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Analysis of SRI 37892 and Fz7-21 in Modulating the Wnt/Frizzled-7 Pathway
In the landscape of targeted therapeutics, the Wnt signaling pathway, particularly through the Frizzled-7 (FZD7) receptor, has emerged as a critical axis in cancer progression and stem cell regulation. This guide provides a detailed comparison of two distinct inhibitors targeting this pathway: SRI 37892, a small molecule inhibitor, and Fz7-21, a peptide-based antagonist. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the relative efficacy and mechanisms of these two compounds.
Mechanism of Action
This compound is a small molecule compound identified as an inhibitor of the Frizzled-7 receptor. It exerts its effects by blocking the Wnt/β-catenin signaling cascade.[1][2] Its small molecule nature suggests potential for oral bioavailability and cell permeability, characteristics often sought in drug development.
Fz7-21 is a potent peptide antagonist of FZD7 receptors.[3] It selectively binds to the Cysteine-Rich Domain (CRD) of the FZD7 subclass of receptors.[3] This binding is reported to alter the conformation of the CRD and the architecture of its lipid-binding groove, thereby impairing the function of FZD7 in Wnt–β-catenin signaling and disrupting intestinal stem cell function.[3][4][5] Notably, one study has highlighted that among several Frizzled-targeting compounds, only the peptide Fz7-21 demonstrated the expected functional selectivity profile.[6]
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and Fz7-21 from in vitro studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions between studies.
Table 1: Efficacy of this compound
| Assay | Cell Line | Inducer | IC50 | Reference |
| Wnt/β-catenin signaling | HEK293 | Wnt3A | 0.66 µM | [1] |
| Wnt/β-catenin signaling | HEK293 | LRP6 | 0.78 µM | [1] |
| Cancer cell proliferation | Not specified | Not specified | 2 µM | [2] |
Table 2: Efficacy of Fz7-21
| Assay | Target/Cell Line | Species | EC50/IC50 | Reference |
| FZD7 CRD Binding | Human FZD7 CRD | Human | 58 nM (EC50) | [3] |
| FZD7 CRD Binding | Mouse FZD7 CRD | Mouse | 34 nM (EC50) | [3] |
| Wnt Signaling | HEK293-TB cells | Not specified | ~100 nM (IC50) | [3] |
| WNT3A-mediated β-catenin stabilization | Mouse L cells | Mouse | 50 nM (IC50) | [3][7] |
Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the points of inhibition for both this compound and Fz7-21.
References
- 1. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide Fz7-21 - Summary - Protein Data Bank Japan [pdbj.org]
- 6. Challenging Reported Frizzled-Targeting Compounds in Selective Assays Reveals Lack of Functional Inhibition and Claimed Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]
Advantages of using SRI 37892 over broad-spectrum Wnt inhibitors like IWP-2
In the intricate world of cellular signaling, the Wnt pathway stands as a critical regulator of embryonic development, tissue homeostasis, and stem cell renewal. Its dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule inhibitors targeting this pathway is a fervent area of research. This guide provides a comprehensive comparison of two prominent Wnt signaling inhibitors: SRI 37892, a targeted Frizzled-7 receptor antagonist, and IWP-2, a broad-spectrum inhibitor of Wnt protein secretion. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering researchers a clear guide to selecting the appropriate tool for their specific experimental needs.
Mechanism of Action: A Tale of Two Targets
The primary distinction between this compound and IWP-2 lies in their respective points of intervention within the Wnt signaling cascade. IWP-2 acts upstream, preventing the secretion of all Wnt ligands, while this compound offers a more targeted approach by blocking a specific Wnt receptor.
IWP-2: A Broad-Spectrum Blockade of Wnt Secretion
IWP-2 functions by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.[1][2][3][4][5][6][7] PORCN is essential for the palmitoylation of Wnt proteins, a critical post-translational modification that is necessary for their secretion and subsequent binding to Frizzled receptors.[1][7] By targeting PORCN, IWP-2 effectively traps Wnt ligands within the cell, leading to a global shutdown of Wnt-dependent signaling.[7] However, it is important to note that some studies have identified Casein Kinase 1 (CK1) δ/ε as a potential off-target of IWP-2, which could contribute to its cellular effects.[2][4][8][9]
This compound: A Targeted Approach to Receptor Inhibition
In contrast, this compound is a small molecule inhibitor that specifically targets the Frizzled-7 (Fzd7) receptor.[10][11][12][13] Fzd7 is one of ten Frizzled receptors in humans and is often overexpressed in various cancers. This compound is believed to bind to the transmembrane domain of Fzd7, thereby blocking its interaction with Wnt ligands and preventing the downstream activation of the Wnt/β-catenin signaling pathway.[11][13] This targeted mechanism allows for the specific interrogation of Fzd7-mediated signaling events, without affecting the activity of other Frizzled receptors or the secretion of Wnt proteins.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the reported in vitro potencies of this compound and IWP-2 from various studies. It is important to consider that IC50 values can vary depending on the cell line, assay conditions, and experimental endpoint.
Table 1: Potency of this compound in Wnt/β-catenin Signaling and Cancer Cell Proliferation
| Assay | Cell Line | IC50 (µM) | Reference |
| Wnt/β-catenin Reporter Assay | HEK293 (Wnt3A induced) | 0.66 | [10][13][14] |
| Wnt/β-catenin Reporter Assay | HEK293 (LRP6 expressing) | 0.78 | [13][14] |
| Cell Proliferation | HS578T (Breast Cancer) | 2.2 | [13] |
| Cell Proliferation | BT549 (Breast Cancer) | 1.9 | [13] |
| Cell Proliferation | General Cancer Cells | ~2 | [11][12] |
Table 2: Potency of IWP-2 in Wnt Signaling and Other Cellular Processes
| Assay/Target | System/Cell Line | IC50 (nM) | Reference |
| Wnt Processing/Secretion | Cell-free assay | 27 | [1][2][3][4] |
| Casein Kinase 1δ (CK1δ) | Gatekeeper mutant M82FCK1δ | 40 | [2] |
| Wnt Signaling | In cultured cells | ~40 | [7][15] |
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental protocols for commonly used assays in Wnt signaling research are provided below.
1. Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
-
Cell Seeding: Plate HEK293T cells (or other suitable cell lines) in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Transfection: After 24 hours, co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Wnt Stimulation: 24 hours post-transfection, replace the medium with fresh medium containing either recombinant Wnt3a protein (e.g., 100 ng/mL) or conditioned medium from Wnt3a-producing cells to activate the pathway.
-
Inhibitor Treatment: Concurrently with Wnt stimulation, treat the cells with a serial dilution of this compound or IWP-2. Include a DMSO vehicle control.
-
Luciferase Assay: After 16-24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
2. Cell Viability Assay (e.g., MTS or MTT Assay)
This assay measures the effect of the inhibitors on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells (e.g., HS578T, BT549) in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells per well).
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of this compound or IWP-2. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Reagent Addition: Add a cell viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's protocol.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
Conclusion: Choosing the Right Inhibitor for Your Research
The choice between this compound and IWP-2 hinges on the specific research question.
This compound is the preferred choice for:
-
Investigating the specific role of the Fzd7 receptor in a biological process.
-
Studies where a targeted inhibition of a single receptor is desired to minimize off-target effects on other Wnt signaling pathways.
-
Dissecting the contribution of Fzd7-mediated signaling in cancer models where Fzd7 is overexpressed.
IWP-2 is more suitable for:
-
Achieving a broad and potent inhibition of all Wnt-dependent signaling.
-
Applications where the goal is to globally suppress Wnt ligand secretion, such as in certain stem cell differentiation protocols.[1][6][16]
-
Studies where the specific Frizzled receptor involved is unknown or irrelevant.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. IWP-2 [bio-gems.com]
- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. This compound |CAS:1030769-75-5 Probechem Biochemicals [probechem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rndsystems.com [rndsystems.com]
Validating the Specificity of SRI 37892 for Frizzled-7 (Fzd7) Over Other Frizzled Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the small molecule inhibitor SRI 37892 and its specificity for the Frizzled-7 (Fzd7) receptor. While this compound has been identified as an inhibitor of Fzd7-mediated Wnt/β-catenin signaling, a comprehensive, publicly available dataset quantifying its specificity across the entire panel of Frizzled receptors is currently lacking. This guide summarizes the known information about this compound's activity, presents a detailed experimental protocol for how its specificity could be validated, and includes visualizations of the relevant signaling pathway and a proposed experimental workflow.
Introduction to this compound
This compound is a small molecule compound that has been identified as an inhibitor of the Frizzled-7 (Fzd7) receptor.[1][2][3][4][5][6] It functions by targeting the transmembrane domain of Fzd7, thereby blocking the downstream Wnt/β-catenin signaling pathway.[1][5] The inhibition of this pathway by this compound has been shown to suppress cancer cell proliferation, making it a molecule of interest for therapeutic development.[1][2][3][4]
Quantitative Data on this compound Activity
This compound has been demonstrated to block Wnt/Fzd7 signaling with IC50 values in the sub-micromolar range.[1][2] In studies using HEK293 cells expressing Wnt3A and LRP6, this compound inhibited Wnt/β-catenin signaling with an IC50 of 0.66 μM and 0.78 μM, respectively.[6] It has also been shown to inhibit the proliferation of certain cancer cell lines with an IC50 value of approximately 2 μM.[1][2][3][4]
Data Presentation: Specificity of this compound for Fzd7 vs. Other Frizzled Receptors
A comprehensive analysis of the inhibitory activity (e.g., IC50 or Ki values) of this compound across the full panel of Frizzled receptors (Fzd1-10) is not currently available in the peer-reviewed literature. To definitively validate the specificity of this compound for Fzd7, such a study would be required. The table below is presented as a template for how such data could be structured.
| Frizzled Receptor | IC50 (µM) for Wnt/β-catenin Inhibition | Binding Affinity (Kd/Ki) (µM) |
| Fzd1 | Data not available | Data not available |
| Fzd2 | Data not available | Data not available |
| Fzd3 | Data not available | Data not available |
| Fzd4 | Data not available | Data not available |
| Fzd5 | Data not available | Data not available |
| Fzd6 | Data not available | Data not available |
| Fzd7 | ~0.7 | Data not available |
| Fzd8 | Data not available | Data not available |
| Fzd9 | Data not available | Data not available |
| Fzd10 | Data not available | Data not available |
Experimental Protocols
To determine the specificity of this compound for Fzd7 over other Frizzled receptors, a functional cell-based assay is essential. A luciferase reporter assay is a standard method for quantifying the activity of the Wnt/β-catenin signaling pathway.
Protocol: Wnt/β-catenin Luciferase Reporter Assay for Frizzled Receptor Specificity
1. Objective: To measure the inhibitory effect of this compound on Wnt3a-induced luciferase expression in cells individually overexpressing each of the ten human Frizzled receptors.
2. Materials:
-
HEK293T cells (or other suitable cell line with low endogenous Frizzled expression)
-
Expression plasmids for each human Frizzled receptor (Fzd1-10)
-
TOPFlash luciferase reporter plasmid (containing TCF/LEF binding sites)
-
Renilla luciferase plasmid (for normalization)
-
Wnt3a conditioned media or recombinant Wnt3a protein
-
This compound
-
Lipofectamine 3000 or other transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
3. Methods:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Incubate at 37°C, 5% CO2 overnight.
-
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM containing:
-
100 ng of the respective Frizzled expression plasmid (e.g., Fzd1 in one set of wells, Fzd2 in another, etc.)
-
100 ng of TOPFlash luciferase reporter plasmid
-
10 ng of Renilla luciferase plasmid
-
-
Add Lipofectamine 3000 to the DNA mixture, incubate according to the manufacturer's instructions, and add the complex to the cells.
-
Incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free media.
-
Remove the transfection media from the cells.
-
Add the this compound dilutions to the appropriate wells.
-
Add Wnt3a conditioned media or recombinant Wnt3a to a final concentration that elicits a robust luciferase signal.
-
Include control wells with no this compound and no Wnt3a.
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
4. Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the concentration of this compound for each Frizzled receptor.
-
Calculate the IC50 value for this compound for each Frizzled receptor using a non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Canonical Wnt/β-catenin signaling pathway with the inhibitory action of this compound on Fzd7.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the specificity of this compound across Frizzled receptors.
References
- 1. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
Cross-Validation of SRI 37892's Effects with Genetic Knockdown of Fzd7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of the Frizzled-7 (Fzd7) receptor by the small molecule SRI 37892 against the effects of genetic knockdown of Fzd7. The data presented herein supports the cross-validation of this compound as a specific inhibitor of Fzd7-mediated signaling pathways, offering a valuable resource for researchers investigating Wnt signaling in cancer and other diseases.
Introduction
Frizzled-7 (Fzd7) is a seven-transmembrane receptor that plays a crucial role in the activation of Wnt signaling pathways, which are pivotal in embryonic development and tissue homeostasis. Dysregulation of Wnt/Fzd7 signaling is frequently implicated in the progression of various cancers, promoting tumor growth, metastasis, and the maintenance of cancer stem cells. This compound has been identified as a potent small molecule inhibitor that targets the transmembrane domain of Fzd7, thereby blocking Wnt signal transduction.[1][2] This guide provides a direct comparison of the phenotypic and molecular effects of this compound with those observed upon genetic knockdown of Fzd7, validating its on-target activity.
Comparative Data Summary
The following tables summarize the quantitative data from studies utilizing either this compound or Fzd7 genetic knockdown (e.g., shRNA, siRNA) to inhibit Fzd7 function in cancer cell lines.
Table 1: In Vitro Efficacy Against Cancer Cell Proliferation and Viability
| Intervention | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | Breast Cancer (Generic) | Proliferation Assay | IC50 | ~2 µM | [1] |
| Fzd7 shRNA | Triple-Negative Breast Cancer (MDA-MB-231, BT-20) | Proliferation Assay | Cell Number | Reduced cell proliferation | |
| Fzd7 shRNA | Triple-Negative Breast Cancer (MDA-MB-231, BT-20) | Colony Formation Assay | Colony Number | Suppressed colony formation |
Table 2: Impact on Wnt/β-catenin Signaling Pathway
| Intervention | Cell Line | Assay | Biomarker | Result | Reference |
| This compound | HEK293 (Wnt3A-induced) | Luciferase Reporter Assay | IC50 | 0.66 µM | [3][4] |
| This compound | Triple-Negative Breast Cancer (HS578T, BT549) | Western Blot | p-LRP6 | Suppression of phosphorylation | [2] |
| This compound | Triple-Negative Breast Cancer (HS578T, BT549) | Western Blot | Cytosolic β-catenin | Down-regulation | [2] |
| This compound | Triple-Negative Breast Cancer (HS578T, BT549) | RT-qPCR | Axin2, Survivin | Inhibition of expression | [2] |
| Fzd7 shRNA | Triple-Negative Breast Cancer | Western Blot | Nuclear β-catenin | Loss of nuclear accumulation | |
| Fzd7 shRNA | Triple-Negative Breast Cancer | Luciferase Reporter Assay | TCF7 Transcriptional Activity | Decreased activity |
Experimental Protocols
Cell Culture and Treatment with this compound
Cell Lines:
-
HEK293T, HS578T, and BT549 cell lines can be obtained from the American Type Culture Collection (ATCC).
Culture Conditions:
-
Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cultures are kept in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.[4]
-
Store the stock solution at -20°C.
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA analysis).
-
Allow cells to adhere and reach 70-80% confluency.
-
Dilute the this compound stock solution to the desired final concentrations in fresh culture medium. A vehicle control using the same concentration of DMSO should be included.
-
Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Genetic Knockdown of Fzd7 using shRNA
Lentiviral shRNA Production:
-
Commercially available or custom-designed shRNA constructs targeting Fzd7 in a lentiviral vector (e.g., pLKO.1) can be used. A non-targeting shRNA should be used as a control.
-
Co-transfect the shRNA plasmid along with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells using a suitable transfection reagent.
-
Collect the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the virus by ultracentrifugation or a commercially available concentration kit.
Transduction of Target Cells:
-
Seed target cells (e.g., MDA-MB-231, BT-20) in 6-well plates.
-
When cells reach 50-60% confluency, replace the medium with fresh medium containing the concentrated lentivirus and polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh culture medium.
-
After 48 hours, select for transduced cells by adding puromycin (or another appropriate selection antibiotic) to the culture medium.
-
Expand the stable Fzd7 knockdown and control cell lines for further experiments.
-
Verify the knockdown efficiency by RT-qPCR and Western blotting for Fzd7 expression.
Visualizing the Mechanisms
Wnt/β-catenin Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frizzled (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
A Comparative Analysis of the Selectivity Profiles of Small Molecule and Peptide Inhibitors of Frizzled-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profiles of identified inhibitors targeting the Frizzled-7 (Fzd7) receptor, a key component of the Wnt signaling pathway implicated in various cancers. The following sections detail the quantitative data on inhibitor performance, the experimental protocols used for their characterization, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Inhibitor Selectivity Profiles
The table below summarizes the reported inhibitory activities of small molecules and a peptide targeting Fzd7. It is important to note that the selectivity of some small molecules has been contested in the literature, with evidence suggesting off-target or downstream effects.
| Inhibitor | Type | Target(s) | Assay Type | Cell Line | IC50 / EC50 | Source(s) |
| SRI37892 | Small Molecule | Fzd7 | Wnt/β-catenin signaling | Wnt3A-expressing HEK293 | IC50: ~0.5 µM | [1] |
| Cancer Cell Proliferation | Cell Viability | HS578T, BT549 | IC50: ~2 µM | [1] | ||
| SRI35959 | Small Molecule | Claimed: Fzd7 | Wnt/β-catenin signaling | Wnt3A-expressing HEK293 | IC50: 2.9 µM | [2] |
| Downstream Wnt signaling | Wnt/β-catenin signaling | ΔFZD1–10 HEK293T | IC50: ~10 µM (Fzd-independent) | [3] | ||
| Fz7-21 | Peptide | Fzd1, Fzd2, Fzd7 | Wnt/β-catenin signaling | HEK293-TB | IC50: 100 nM | [4][5] |
| Fzd1, Fzd2, Fzd7 | Wnt/β-catenin signaling | ΔFZD1–10 HEK293T | IC50: ~2 µM | |||
| Fzd Isoform Binding | Surface Plasmon Resonance | N/A | EC50: 58 nM (hFzd7), 19-58 nM (Fzd1, 2, 7) | [4][6] |
Experimental Protocols
Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway.
Principle: The assay utilizes a luciferase reporter gene under the control of a promoter containing multiple T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. In the presence of active Wnt signaling, β-catenin translocates to the nucleus, complexes with TCF/LEF transcription factors, and activates the transcription of the luciferase gene. The resulting luminescence is proportional to the pathway's activity.
Detailed Methodology (based on protocols for HEK293 cells):
-
Cell Culture and Transfection:
-
HEK293 cells (or specific variants like HEK293T or ΔFZD1–10 HEK293T) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates at a density of approximately 45,000 cells per well.
-
Cells are co-transfected with a TOPFlash reporter plasmid (containing the firefly luciferase gene) and a control plasmid (e.g., pRL-TK expressing Renilla luciferase) for normalization of transfection efficiency. Transfection can be performed using reagents like Lipofectamine[7][8][9].
-
-
Compound Treatment and Wnt Stimulation:
-
After 24 hours of transfection, the medium is replaced with serum-free DMEM.
-
Cells are treated with the small molecule inhibitors at various concentrations.
-
Wnt signaling is induced by adding recombinant Wnt3a protein (e.g., 300 ng/mL) or by co-transfection with a Wnt3a-expressing plasmid[2][7][10].
-
-
Luciferase Activity Measurement:
-
Following a 24-hour incubation with the inhibitors and Wnt stimulant, cells are lysed using a passive lysis buffer.
-
The firefly and Renilla luciferase activities are measured sequentially in a luminometer using a dual-luciferase reporter assay system.
-
The TOPFlash activity (firefly luciferase) is normalized to the control Renilla luciferase activity to account for differences in cell number and transfection efficiency[7][11].
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the amount of ATP and, consequently, the number of viable cells.
Detailed Methodology (for cancer cell lines):
-
Cell Seeding:
-
Cancer cell lines (e.g., HS578T, BT549) are seeded in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium[1][12][13][14].
-
Control wells containing medium without cells are included for background measurements.
-
Plates are incubated overnight to allow cells to attach.
-
-
Compound Treatment:
-
Luminescence Measurement:
-
The plate and its contents are equilibrated to room temperature for approximately 30 minutes.
-
A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL) is added.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Visualizations
Wnt/β-catenin Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway and the mode of action of a Fzd7 inhibitor.
Experimental Workflow for Inhibitor Screening
Caption: A typical experimental workflow for the screening and validation of Fzd7 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide Fz7-21| [dcchemicals.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Putative Frizzled 7-Targeting Compound Acts as a Firefly Luciferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-throughput drug combination screen of targeted small molecule inhibitors in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 14. benchchem.com [benchchem.com]
- 15. OUH - Protocols [ous-research.no]
- 16. ch.promega.com [ch.promega.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of SRI 37892
For laboratory professionals engaged in pivotal research and development, the safe handling and disposal of chemical compounds is a cornerstone of operational excellence and environmental responsibility. This guide provides detailed procedures for the proper disposal of SRI 37892, a potent Fzd7 inhibitor, ensuring the safety of personnel and adherence to regulatory standards.
Chemical and Physical Properties of this compound
A comprehensive understanding of this compound's properties is fundamental to its safe management. The following table summarizes its key chemical and physical characteristics.[1][2][3]
| Property | Value |
| Molecular Formula | C₂₆H₁₉N₅O₂S |
| Molecular Weight | 465.53 g/mol [1][3] |
| CAS Number | 1030769-75-5[3] |
| Appearance | Solid Powder[2] |
| Solubility | DMSO: 50 mg/mL (107.4 mM)[1] |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months[2] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 6 months[2] |
Hazard Identification and Safety Precautions
This compound is classified with specific hazards that necessitate careful handling to minimize risk.
GHS Classification: [3]
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.
Precautionary Measures: [3]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to transfer it to an approved hazardous waste disposal facility.[3] Adherence to the following procedural steps is critical for safe and compliant disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or other protective clothing.
-
In case of potential dust generation, a NIOSH-approved respirator is recommended.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound, as well as contaminated materials such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
3. Container Management:
-
Use only containers that are compatible with the chemical waste.
-
Ensure containers are securely sealed to prevent leaks or spills.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
4. Storage Pending Disposal:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Segregate the this compound waste from incompatible materials.
5. Disposal Procedure:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular solid waste.[3] This is crucial to prevent environmental contamination due to its high aquatic toxicity.[3]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Essential Safety and Operational Guide for Handling SRI 37892
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of SRI 37892.
This document provides critical safety and logistical information for the laboratory use of this compound, a potent small molecule inhibitor of Frizzled 7 (Fzd7) involved in the Wnt/β-catenin signaling pathway. Adherence to these guidelines is essential for ensuring personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE and safety measures.
| Category | Requirement | Specification |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times to protect against splashes and airborne particles. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile) are required. Inspect for tears or holes before use and change frequently. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that covers the arms and body should be worn. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. |
| General Hygiene | Hand Washing | Wash hands thoroughly with soap and water after handling and before leaving the laboratory. |
| Work Area | Ventilated Fume Hood | All handling of this compound, especially the solid compound, should be conducted in a certified chemical fume hood. |
| Emergency Equipment | Safety Shower and Eye Wash Station | Ensure easy and unobstructed access to a safety shower and eye wash station. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability and integrity of this compound, as well as ensuring a safe laboratory environment.
Handling Procedures:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Minimize Dust and Aerosol Formation: Handle the solid form of the compound with care to avoid generating dust.
-
No Consumption: Do not eat, drink, or smoke in areas where this compound is handled.
Storage Conditions:
-
Container: Keep the container tightly sealed.
-
Environment: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
Temperature:
-
Powder: Store at -20°C.
-
In Solvent: Store at -80°C.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Classification: This material is very toxic to aquatic life with long-lasting effects.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant. Do not allow the chemical to enter drains, water courses, or the soil.
-
Spillage: In case of a spill, collect the spillage and dispose of it as hazardous waste.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's biological activity.
| Parameter | Value | Assay/Cell Line |
| IC50 | 0.66 µM | Wnt/β-catenin assay |
| IC50 | 0.78 µM | Wnt/β-catenin signaling in LRP6-expressing HEK293 cells |
| IC50 | 2.2 µM | Proliferation of HS578T breast cancer cells |
| IC50 | 1.9 µM | Proliferation of BT549 breast cancer cells |
| Solubility | 50 mg/mL (107.4 mM) | In DMSO (sonication recommended) |
Experimental Protocols
Preparation of Stock Solutions
A common solvent for this compound is DMSO.[1] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to the desired concentration, for example, 10 mM.[1] Sonication may be required to fully dissolve the compound.[1] Store stock solutions at -80°C.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from your stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]
-
-
Solubilization:
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.
Visualizations
Wnt/β-Catenin Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the Fzd7 receptor, blocking Wnt signaling and preventing β-catenin accumulation.
Experimental Workflow for a Cell Viability Assay
Caption: A step-by-step workflow for determining the IC50 of this compound using an MTT cell viability assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
